molecular formula C15H22ClN B562638 Didesmethyl Sibutramine-d6 CAS No. 1189727-93-2

Didesmethyl Sibutramine-d6

货号: B562638
CAS 编号: 1189727-93-2
分子量: 257.835
InChI 键: WQSACWZKKZPCHN-QYDDHRNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didesmethyl Sibutramine-d6 is a deuterated form of a key active metabolite of the anti-obesity drug sibutramine . Sibutramine itself is a serotonin–norepinephrine reuptake inhibitor (SNRI), and its weight-reducing effects are largely attributed to its active metabolites, including didesmethyl sibutramine, rather than the parent compound . These metabolites work by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the central nervous system, which promotes satiety, reduces food intake, and can increase energy expenditure . As a deuterium-labelled analog, Didesmethyl Sibutramine-d6 is an essential tool in modern pharmacological research. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of sibutramine and its metabolites in biological matrices. This application is critical for conducting pharmacokinetic studies, metabolic stability assays, and drug interaction research, providing vital data on the absorption, distribution, metabolism, and excretion of this agent. The use of this labelled standard ensures analytical accuracy and reliability, facilitating a deeper investigation into the mechanism of action and metabolic fate of sibutramine in research settings.

属性

CAS 编号

1189727-93-2

分子式

C15H22ClN

分子量

257.835

IUPAC 名称

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

InChI 键

WQSACWZKKZPCHN-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

同义词

1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6;  (+/-)-Didesmethylsibutramine-d6;  1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine;  _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; 

产品来源

United States

Foundational & Exploratory

Didesmethyl Sibutramine-d6: Technical Profile & Analytical Application Guide

[1]

Executive Summary

Didesmethyl Sibutramine-d6 (also known as Bisdesmethylsibutramine-d6 or Metabolite M2-d6) is the stable deuterium-labeled isotope of the primary pharmacologically active metabolite of sibutramine.[1] Following the global withdrawal of sibutramine due to cardiovascular risks (SCOUT trial data), the detection of sibutramine and its metabolites has become a critical workflow in forensic toxicology, anti-doping control, and food safety (specifically the adulteration of "natural" weight-loss supplements).

While the parent compound (sibutramine) is rapidly metabolized, Didesmethyl Sibutramine (M2) exhibits a significantly longer half-life and higher plasma concentration, making it the primary marker for retrospective detection of intake. This guide details the physicochemical properties of the d6-isotopologue and its application as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (ID-MS) to correct for severe matrix effects in complex biological samples.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

The d6-isotopologue is chemically identical to the active metabolite M2, with the exception of six deuterium atoms replacing hydrogens. This substitution increases the molecular mass by approximately 6 Daltons, allowing for mass-spectral differentiation while retaining identical chromatographic retention behavior.

Table 1: Chemical Specification Profile
PropertyData Specification
Common Name Didesmethyl Sibutramine-d6 (Metabolite M2-d6)
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine
CAS Number 1189727-93-2 (Free Base)
Parent Compound CAS 84484-78-6 (Unlabeled M2 HCl salt)
Molecular Formula

Molecular Weight 257.83 g/mol (Free Base)
Appearance White to Off-White Solid (often supplied as HCl salt)
Solubility Methanol (High), Acetonitrile (High), Water (Low - unless acidified)
pKa ~9.4 (Amine group) - Basic character is critical for extraction
Isotopic Purity Typically

99% deuterated forms (

)
Storage -20°C, Hygroscopic (Store under inert atmosphere/desiccant)

Technical Note on Isotope Labeling: The deuterium labeling is typically located on the cyclobutane ring (positions 2, 2, 3, 3, 4, 4). This positioning is strategic; it avoids the exchangeable protons on the amine group (


) and ensures the label is retained during the primary fragmentation pathways in MS/MS analysis.

Part 2: Metabolic Context & Mechanism[1]

To understand the necessity of the M2-d6 standard, one must understand the metabolic cascade of sibutramine. Sibutramine is a pro-drug. It undergoes extensive first-pass metabolism in the liver via Cytochrome P450 isoenzymes (primarily CYP3A4).[1][2]

The Demethylation Pathway[4]
  • Sibutramine: Tertiary amine (Parent).[1] Rapidly decays.[1]

  • N-Desmethyl Sibutramine (M1): Secondary amine.[1] Active.

  • N,N-Didesmethyl Sibutramine (M2): Primary amine.[1] Most persistent active metabolite.

The M2 metabolite is responsible for the majority of the therapeutic (and toxic) effects in later time windows. Consequently, analytical methods targeting only the parent compound often yield false negatives.

Diagram 1: Sibutramine Metabolic Cascade

This diagram illustrates the sequential demethylation leading to the target analyte M2.

MetabolicPathwaycluster_legendPharmacokineticsSibSibutramine(Parent Drug)Tertiary AmineCYP1CYP3A4(Demethylation)Sib->CYP1M1N-Desmethyl (M1)Secondary Amine(Active)CYP1->M1CYP2CYP3A4(Demethylation)M1->CYP2M2N,N-Didesmethyl (M2)Primary Amine(Target Analyte)CYP2->M2NoteM2 has the longest half-lifeand is the primary markerfor retrospective detection.

Caption: Sequential hepatic N-demethylation of Sibutramine yielding the primary amine metabolite M2.[1][2]

Part 3: Analytical Application (LC-MS/MS)

The primary application of Didesmethyl Sibutramine-d6 is as an Internal Standard (IS) for the quantification of M2 in human plasma, urine, or adulterated dietary supplements.

Why use d6 instead of a structural analog?

In ESI-MS/MS (Electrospray Ionization), "matrix effects" (ion suppression or enhancement) are common.[1] Structural analogs (like chlorpheniramine) may elute at slightly different times than the analyte.

  • Co-elution: The d6 isotope elutes at virtually the same retention time as the unlabeled M2.

  • Compensation: Any ionization suppression affecting the analyte at that specific moment also affects the d6 standard equally. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

Expert Insight: Amine metabolites like M2 are basic (

1
Step-by-Step Methodology
  • Sample Preparation: Aliquot 200

    
    L of plasma/urine.
    
  • Internal Standard Spike: Add 20

    
    L of Didesmethyl Sibutramine-d6  working solution (e.g., 100 ng/mL in methanol). Vortex.
    
  • Alkalinization (Critical Step): Add 100

    
    L of 0.1 M NaOH or Carbonate Buffer (pH > 10).[1]
    
    • Mechanism:[1] This converts the

      
       (salt) form to the 
      
      
      (free base) form, rendering it lipophilic.[1]
  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes; Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).
    
Diagram 2: Analytical Workflow

This diagram outlines the logic flow from sample preparation to mass spectral detection.[3]

AnalyticalWorkflowcluster_MSMass Spec Detection (ESI+)SampleBiological Sample(Plasma/Urine)SpikeAdd IS:Didesmethyl Sib-d6Sample->SpikepHAdjust pH > 10(NaOH/Carbonate)Spike->pH Ensure Free BaseLLELLE Extraction(MTBE Solvent)pH->LLEPhaseSepPhase Separation(Collect Organic Layer)LLE->PhaseSepDryEvaporate & Reconstitute(Mobile Phase)PhaseSep->DryLCMSLC-MS/MS Analysis(MRM Mode)Dry->LCMSTransM2 Transition: 252.2 -> 125.0M2-d6 Transition: 258.2 -> 125.0(d6 on ring is retained, or lost?)LCMS->Trans

Caption: Extraction and quantification workflow utilizing pH-dependent liquid-liquid extraction.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Analyte (M2):

      
       (Quantifier), 
      
      
      (Qualifier).[1]
    • Internal Standard (M2-d6):

      
      .[1]
      
    • Note: The

      
       fragment corresponds to the 4-chlorobenzyl cation.[1] Since the d6 label is typically on the cyclobutane ring (or isobutyl chain depending on synthesis), and the benzyl ring is often cleaved intact, the daughter ion may remain at 125, or shift if the ring is part of the fragment. Always verify transitions with a product ion scan of your specific reference standard. 
      

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Didesmethyl Sibutramine-d6 (CID 45038989).[1][4] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2010). FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (sibutramine). Retrieved from [Link][1]

  • Journal of Analytical Toxicology. (2011). Simultaneous Determination of Sibutramine and Its Active Metabolites in Human Plasma by LC-MS/MS.[1][2][3][5][6][7][8] (General reference for M1/M2 methodology). Retrieved from [Link]

Didesmethyl Sibutramine-d6 CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Didesmethyl Sibutramine-d6

Abstract

This technical guide provides a comprehensive overview of Didesmethyl Sibutramine-d6, a critical isotopically labeled internal standard for the quantitative bioanalysis of Didesmethyl Sibutramine (also known as N-di-desmethylsibutramine or M2), a primary active metabolite of the anti-obesity drug Sibutramine. This document details its chemical properties, its fundamental role in ensuring analytical accuracy in mass spectrometry-based assays, a validated experimental protocol for its use, and the logic underpinning the methodological choices. The primary audience for this guide includes researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacologists, and analytical scientists engaged in regulated bioanalysis.

Introduction and Core Identification

Sibutramine is a pharmaceutical agent formerly used in the management of obesity. Its therapeutic effects are primarily mediated through its active amine metabolites, N-desmethyl sibutramine (M1) and N-didesmethyl sibutramine (M2)[1]. Accurate quantification of these metabolites in biological matrices such as human plasma is essential for pharmacokinetic, bioequivalence, and toxicological studies[2].

Due to the inherent variability of sample preparation and the potential for ion suppression or enhancement in mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis. Didesmethyl Sibutramine-d6 serves this purpose, co-eluting chromatographically with the unlabeled analyte and exhibiting nearly identical chemical and physical behavior during extraction and ionization, thereby correcting for analytical variability.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 1189727-93-2 [3][4]

Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to its application. Didesmethyl Sibutramine-d6 is characterized by the incorporation of six deuterium atoms, which imparts a distinct mass-to-charge ratio without significantly altering its chemical properties.

PropertyValueSource
Chemical Name 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine[4]
Synonyms (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine[3]
Molecular Formula C₁₅H₁₆D₆ClN[3]
Molecular Weight 257.83 g/mol [3]
Appearance Yellow to Orange Oil[3]
Storage 2-8°C, Refrigerator, Under Inert Atmosphere[3]

The Principle of Stable Isotope Dilution in Bioanalysis

The core value of Didesmethyl Sibutramine-d6 lies in the application of the stable isotope dilution (SID) technique for mass spectrometry. The rationale is as follows:

  • Minimizing Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the recovery of the analyte can be inconsistent. Because the deuterated standard is chemically identical to the analyte, its recovery will be proportionally the same. By adding a known amount of the SIL-IS at the beginning of the workflow, any loss of the analyte during extraction is mirrored by a proportional loss of the SIL-IS. The final analyte/IS peak area ratio remains constant, ensuring accuracy.

  • Correcting for Matrix Effects: In electrospray ionization (ESI), co-eluting endogenous components from the biological matrix (e.g., plasma salts, lipids) can suppress or enhance the ionization of the target analyte, leading to erroneous quantification. The SIL-IS experiences the exact same degree of ion suppression or enhancement at the same retention time. Therefore, the ratio of the analyte signal to the IS signal remains unaffected by these matrix effects, a critical feature for self-validating protocols.

The workflow below illustrates this principle, from sample spiking to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Biological Sample (e.g., Human Plasma) spike 2. Spike with Known Amount of Didesmethyl Sibutramine-d6 (IS) plasma->spike Analyte + IS extract 3. Liquid-Liquid Extraction (e.g., MTBE or Diethyl Ether) spike->extract evap 4. Evaporate & Reconstitute in Mobile Phase extract->evap inject 5. Inject into LC System evap->inject lc 6. Chromatographic Separation (C18 Column) inject->lc Separation of Components ms 7. MS/MS Detection (MRM Mode) lc->ms Ionization (ESI+) ratio 8. Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve 9. Quantify Against Calibration Curve ratio->curve

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification in Human Plasma

This section outlines a representative, field-proven methodology for the simultaneous quantification of Sibutramine and its metabolites, including Didesmethyl Sibutramine, using Didesmethyl Sibutramine-d6 as an internal standard. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[2][5][6].

4.1. Materials and Reagents

  • Reference Standards: Didesmethyl Sibutramine, Didesmethyl Sibutramine-d6

  • Solvents: HPLC-grade Acetonitrile, Methanol, Methyl-tert-butyl ether (MTBE)

  • Buffers: Ammonium Formate, Formic Acid

  • Control Matrix: Drug-free human plasma

4.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL polypropylene tube.

  • Spike each tube with 25 µL of the internal standard working solution (Didesmethyl Sibutramine-d6 in methanol) to achieve a final concentration of ~5 ng/mL.

  • Vortex briefly for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~900 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10:90 v/v, 5 mM ammonium formate:acetonitrile) and vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for injection.

4.3. LC-MS/MS Conditions The following table summarizes typical instrument parameters for this analysis.

ParameterSpecificationRationale
LC System Standard HPLC or UHPLC SystemProvides necessary separation and flow control.
Column Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm) or equivalentC18 chemistry provides robust reversed-phase retention for these compounds.
Mobile Phase A: 5 mM Ammonium Formate in WaterB: AcetonitrileAmmonium formate acts as a modifier to improve peak shape and ionization efficiency.
Gradient Isocratic (e.g., 90% B) or a shallow gradientAn isocratic method is often sufficient and highly robust for this analysis[2].
Flow Rate 0.4 - 0.8 mL/minBalances run time with separation efficiency.
Injection Volume 5 - 10 µLStandard volume for sensitivity without overloading the column.
MS System Triple Quadrupole Mass SpectrometerRequired for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine groups on the analytes are readily protonated.

4.4. Mass Spectrometry - Multiple Reaction Monitoring (MRM) MRM is the key to the selectivity of the assay. A specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This "transition" is highly specific to the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Didesmethyl Sibutramine (Analyte)252.2124.9The product ion corresponds to a characteristic fragment[2].
Didesmethyl Sibutramine-d6 (IS) 258.2 124.9 Precursor is +6 Da due to deuterium. The fragment is often identical as deuterium is on a stable part of the molecule not lost during fragmentation.

Conclusion

Didesmethyl Sibutramine-d6 (CAS No. 1189727-93-2) is an indispensable tool for drug development and clinical research involving Sibutramine. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods provides a self-validating system that corrects for experimental variability, ensuring the highest level of accuracy and precision in quantitative results. The methodologies described herein represent a robust framework for researchers aiming to implement reliable and defensible bioanalytical assays for Sibutramine and its metabolites.

References

  • Pharmaffiliates. Didesmethyl Sibutramine-d6 | CAS No : 1189727-93-2. Available at: [Link]

  • National Center for Biotechnology Information. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem. Available at: [Link]

  • ArtMolecule. N,N-didesmethyl sibutramine Hydrochloride | 84484-78-6. Available at: [Link]

  • He, X., et al. (2007). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Nirogi, R., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Thevis, M., et al. (2004). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. ResearchGate. Available at: [Link]

  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia. Available at: [Link]

  • U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review for Sibutramine. Available at: [Link]

  • National Center for Biotechnology Information. Didesmethyl Sibutramine-d6 | C15H22ClN | CID 45038989 - PubChem. Available at: [Link]

  • Kang, W., et al. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. Methods of preparing didesmethylsibutramine and other sibutramine derivatives - Patent US-2004087660-A1 - PubChem. Available at: [Link]

  • Liu, H., et al. (2006). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. ResearchGate. Available at: [Link]

  • Al-Ghamdi, K. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry. Available at: [Link]

Sources

Synthesis of Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Didesmethyl Sibutramine-d6 (DDS-d6). Didesmethyl sibutramine is a primary active metabolite of the former anti-obesity drug Sibutramine, and its isotopically labeled version is a critical internal standard for pharmacokinetic and metabolic studies.[1] This document details a robust synthetic strategy, elucidates the underlying chemical principles for experimental choices, and provides step-by-step protocols for laboratory execution. The target audience includes researchers, medicinal chemists, and professionals in drug development and metabolism research who require a reliable method for preparing this labeled compound.

Introduction and Strategic Overview

Sibutramine undergoes rapid hepatic metabolism, primarily through N-demethylation by the CYP3A4 isoenzyme, to form mono-desmethylsibutramine (MS) and didesmethyl sibutramine (DDS).[2] These metabolites are the principal pharmacologically active agents. For quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision.[3] Didesmethyl Sibutramine-d6, where the six hydrogen atoms on the isobutyl group's terminal methyls are replaced by deuterium, serves this purpose excellently. The deuterium substitution provides a distinct mass shift with negligible impact on chromatographic behavior or ionization efficiency.

The synthetic challenge lies in the precise and efficient introduction of the deuterium atoms into the molecule. A direct deuteration of the final product is not feasible. Therefore, our strategy is built upon a convergent synthesis that utilizes a deuterated building block. The core of the molecule will be constructed first, followed by the introduction of the deuterium-labeled side chain via a Grignard reaction. This approach ensures high isotopic enrichment and chemical purity in the final product.

Retrosynthetic Analysis

A retrosynthetic approach allows us to deconstruct the target molecule, Didesmethyl Sibutramine-d6, to identify a logical synthetic pathway and key starting materials.

The primary amine of the target molecule (DDS-d6) can be formed by the reduction of an imine intermediate. This imine, in turn, is the product of a Grignar d reaction between a nitrile precursor and a deuterated organometallic reagent. This leads to two key fragments:

  • The Core Fragment: 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, a known precursor in sibutramine synthesis.[4][5]

  • The Labeled Fragment: A deuterated isobutyl Grignard reagent, specifically (2-methyl-d3-propyl-3,3,3-d3)magnesium bromide, which we will refer to as Isobutyl-d6-magnesium bromide.

The nitrile precursor can be synthesized from commercially available 4-chlorobenzyl cyanide and 1,3-dibromopropane. The deuterated Grignard reagent must be prepared from a suitable deuterated starting material, such as Isobutyl-d6-bromide.

Logical Synthesis Workflow Diagram

The overall strategy, from starting materials to the final product, is outlined below.

Synthesis_Workflow cluster_precursor1 Deuterated Precursor Synthesis cluster_precursor2 Core Structure Synthesis cluster_final_steps Final Assembly and Product Formation d6_isobutanol Isobutanol-d6 d6_bromide Isobutyl-d6-bromide d6_isobutanol->d6_bromide HBr/H₂SO₄ d6_grignard Isobutyl-d6-magnesium bromide d6_bromide->d6_grignard Mg⁰, THF imine_intermediate Imine-d6 Intermediate d6_grignard->imine_intermediate 1. Grignard Addition chlorobenzyl_cyanide 4-Chlorobenzyl cyanide core_nitrile 1-(4-chlorophenyl) -1-cyclobutanecarbonitrile chlorobenzyl_cyanide->core_nitrile NaH, DMSO dibromopropane 1,3-Dibromopropane dibromopropane->core_nitrile NaH, DMSO core_nitrile->imine_intermediate 1. Grignard Addition dds_d6 Didesmethyl Sibutramine-d6 (Final Product) imine_intermediate->dds_d6 2. Reduction (NaBH₄)

Caption: Overall synthetic workflow for Didesmethyl Sibutramine-d6.

Synthetic Pathway and Mechanistic Insights

The synthesis is divided into three main stages: preparation of the deuterated Grignard reagent, synthesis of the core nitrile structure, and the final coupling and reduction.

Stage 1: Synthesis of Isobutyl-d6-magnesium bromide

The key to isotopic labeling is the preparation of the deuterated Grignard reagent. This begins with a commercially available deuterated alcohol.

  • Bromination of Isobutanol-d7: Isobutanol-(CD₃)₂CDCH₂OH (commercially available) is converted to Isobutyl-d7-bromide. A common and effective method involves reaction with phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.[6][7] The acid-catalyzed route is often high-yielding. The hydroxyl group is protonated by the strong acid, forming a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ2 reaction.

  • Formation of the Grignard Reagent: The resulting Isobutyl-d7-bromide is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[8][9] This is a classic Grignard formation reaction. It is critical that all glassware and solvents are scrupulously dry, as Grignard reagents are potent bases and will be quenched by any protic source, such as water.[2][9] The use of a small crystal of iodine can help initiate the reaction by etching the passivating magnesium oxide layer from the surface of the magnesium turnings.[10]

Stage 2: Synthesis of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile

This precursor is synthesized via alkylation of 4-chlorobenzyl cyanide.

  • Cycloalkylation: 4-chlorobenzyl cyanide is deprotonated at the benzylic position using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO). The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction then occurs as the newly formed alkylated intermediate is deprotonated again, and the resulting carbanion displaces the second bromide to form the cyclobutane ring.

Stage 3: Final Assembly and Reduction

This stage involves the critical carbon-carbon bond formation and subsequent transformation to the target primary amine.

  • Grignard Addition to Nitrile: The prepared Isobutyl-d6-magnesium bromide is added to a solution of 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile in anhydrous ether. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.[11][12] This reaction forms a magnesium salt of an imine (an iminate), which is stable to further Grignard addition because of its negative charge.[5]

  • Reduction of the Imine Intermediate: The imine intermediate is not isolated. Instead, a reducing agent is added directly to the reaction mixture after the Grignard addition is complete. While lithium aluminum hydride (LiAlH₄) is a powerful choice for nitrile/imine reduction, sodium borohydride (NaBH₄) is a milder and safer alternative that is highly effective for reducing imines, especially when used in an alcoholic solvent like methanol or ethanol. The hydride (H⁻) from NaBH₄ attacks the imine carbon, reducing the carbon-nitrogen double bond to a single bond and forming the target primary amine after an aqueous workup.

Chemical Reaction Scheme

Caption: Final coupling and reduction steps for DDS-d6 synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents and sodium hydride are highly reactive with water and air; handle under an inert atmosphere (Nitrogen or Argon).

Protocol 4.1: Synthesis of Isobutyl-d6-bromide
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add Isobutanol-d7 (1.0 eq) to the flask and cool in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 eq) with continuous stirring.

  • Slowly add 48% hydrobromic acid (1.25 eq).

  • Remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Arrange for distillation and distill the crude Isobutyl-d6-bromide from the reaction mixture.

  • Wash the distillate sequentially with cold water, 5% sodium bicarbonate solution, and finally, water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure Isobutyl-d6-bromide.

Protocol 4.2:
  • Grignard Reagent Preparation:

    • To an oven-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a single crystal of iodine.

    • Add 50 mL of anhydrous THF.

    • Add a small portion (~10%) of a solution of Isobutyl-d6-bromide (1.1 eq) in 50 mL of anhydrous THF via the dropping funnel.

    • Observe for the initiation of the reaction (disappearance of iodine color, gentle refluxing). If it does not start, gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, continue to stir at room temperature for 1 hour. The resulting grey/brown solution is the Grignard reagent.

  • Coupling and Reduction:

    • In a separate 500 mL oven-dried flask, dissolve 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile (1.0 eq) in 100 mL of anhydrous THF.

    • Cool the nitrile solution in an ice bath.

    • Slowly transfer the prepared Grignard reagent solution to the nitrile solution via cannula.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully add methanol (50 mL).

    • In a portion-wise manner, add sodium borohydride (NaBH₄) (2.0 eq).

    • Stir the reaction at room temperature for 4 hours or until TLC/LC-MS analysis indicates completion.

  • Workup and Purification:

    • Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove neutral impurities.

    • Make the aqueous layer basic (pH ~10) by the slow addition of 5 M NaOH (aq).

    • Extract the basic aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure Didesmethyl Sibutramine-d6.

Data Presentation and Characterization

The identity and purity of the final compound must be rigorously confirmed by analytical techniques.

Table 1: Reagent Quantities (Example Scale)
ReagentM.W.MolesQuantity
1-(4-chlorophenyl)-1-cyclobutanecarbonitrile191.6610 mmol1.92 g
Isobutyl-d7-bromide144.0811 mmol1.58 g
Magnesium Turnings24.3112 mmol0.29 g
Sodium Borohydride37.8320 mmol0.76 g
Characterization Data
  • Mass Spectrometry (MS): The primary confirmation will be via mass spectrometry. The non-labeled Didesmethyl Sibutramine has a molecular weight of 251.79 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 252.2.[3][13] For the Didesmethyl Sibutramine-d6 analog, a mass shift of +6 is expected.

    • Expected [M+H]⁺: m/z 258.2

    • High-Resolution MS (HRMS): Calculated for C₁₅H₁₈D₆ClN⁺: [M+H]⁺ 258.21xx. The exact mass will provide unambiguous confirmation of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be similar to that of the non-labeled compound, but with key differences. The characteristic doublet signal for the two methyl groups of the isobutyl moiety (typically around δ 0.9 ppm) will be absent. The signal for the adjacent methine proton (-CH-) will appear as a singlet instead of a multiplet.

    • ²H NMR: A signal in the aliphatic region will confirm the presence and location of deuterium.

    • ¹³C NMR: The signals for the two deuterated methyl carbons (-CD₃) will appear as multiplets (due to C-D coupling) and will be significantly attenuated in intensity compared to the non-deuterated analog.

Conclusion

The synthetic route detailed in this guide provides a reliable and robust method for the preparation of Didesmethyl Sibutramine-d6. By employing a strategy that introduces the deuterium label via a custom-synthesized Grignard reagent, high levels of isotopic enrichment are achieved. The described protocols are based on well-established chemical principles and offer a clear path for researchers to produce this vital internal standard for advanced bioanalytical applications. Rigorous adherence to anhydrous conditions during the Grignard reaction and careful purification are paramount to obtaining a high-purity final product.

References

  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide. Retrieved from [Link]

  • Jeffery, J. E., et al. (1982). DE 3212682.
  • Al-Bayari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-598.
  • Master Organic Chemistry. (2011). Grignard Reagents. Retrieved from [Link]

  • Lin, J.-H., et al. (2007). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis, 15(1), 20-24.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Hind, I. D., et al. (2000). A sensitive and selective liquid chromatography-mass spectrometry assay for the simultaneous determination of sibutramine metabolites 1 and 2 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 645-652.
  • Chemistry LibreTexts. (2024). Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2011). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC–ESI-MS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Cheema, S., et al. (2007). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 194-200.
  • PrepChem. (n.d.). Preparation of isobutyl bromide (1-bromo-2-methylpropane). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Shah, J., et al. (2013). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 3(5), 316-326.
  • Google Patents. (2010). US20100234653A1 - Processes for making alkyl halides.
  • Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

Sources

Didesmethyl Sibutramine-d6: Pharmacological Mechanism & Analytical Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Didesmethyl sibutramine (active metabolite M2) is the primary pharmacologically active agent derived from the prodrug sibutramine. While the parent compound (sibutramine) exhibits weak in vitro activity, M2 acts as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with secondary dopamine reuptake inhibition.

Didesmethyl sibutramine-d6 is the stable isotope-labeled analog of this metabolite. It does not serve a therapeutic role but functions as the critical Internal Standard (IS) in bioanalytical workflows (LC-MS/MS). Its mechanism of action is twofold:

  • Biological (M2): Synaptic reuptake inhibition via transporter blockade (NET/SERT).

  • Analytical (d6-IS): Correction of ionization suppression and matrix effects via Isotope Dilution Mass Spectrometry (IDMS).

This guide details the molecular mechanism of the M2 metabolite and provides the standardized protocol for utilizing the d6-variant in quantitative bioanalysis.

Part 1: The Molecular Identity & Metabolic Pathway

Sibutramine is extensively metabolized by the hepatic cytochrome P450 system. The therapeutic efficacy previously attributed to sibutramine is predominantly driven by its desmethyl metabolites.[1]

The Metabolic Cascade

Sibutramine undergoes N-demethylation.[2][3] The parent compound is converted to Mono-desmethyl sibutramine (M1) and subsequently to Di-desmethyl sibutramine (M2) .[1]

  • Key Enzyme: CYP2B6 is the rate-limiting enzyme for the conversion of M1 to M2.

  • Pharmacokinetics: M2 has a longer half-life than the parent compound, sustaining the therapeutic window.

Visualization: Metabolic Pathway (DOT)

The following diagram illustrates the biotransformation of Sibutramine to its active M2 form.

MetabolicPathway Sib Sibutramine (Prodrug) M1 M1: Mono-desmethyl (Active Metabolite) Sib->M1 CYP3A4 (N-demethylation) M2 M2: Didesmethyl (Primary Active Agent) M1->M2 CYP2B6 (Major Pathway) Inactive Inactive Hydroxylated Metabolites (M5/M6) M2->Inactive Hydroxylation & Conjugation

Figure 1: Hepatic biotransformation of Sibutramine.[1][2][4][5][6][7] Note the critical role of CYP2B6 in generating the M2 metabolite.

Part 2: Pharmacological Mechanism of Action (M2)[7]

The "mechanism of action" for Didesmethyl sibutramine (M2) is defined by its interaction with monoamine transporters at the synaptic cleft. Unlike typical amphetamines, M2 does not actively release monoamines; rather, it inhibits their reuptake.

Synaptic Transporter Blockade

M2 binds to the substrate recognition site of the presynaptic transporters, preventing the clearance of neurotransmitters from the synapse.

  • Norepinephrine Transporter (NET): High-affinity blockade (

    
     low nanomolar range). Increases noradrenergic tone, enhancing satiety and thermogenesis.
    
  • Serotonin Transporter (SERT): High-affinity blockade. Increases serotonergic signaling, contributing to satiety.[8][9][10]

  • Dopamine Transporter (DAT): Moderate/Low affinity. Contributes to reward pathway modulation but is less dominant than NE/5-HT effects.

Comparative Binding Affinity ( )

The table below summarizes the inhibitory constants, demonstrating why M2 is the "effector" molecule.

CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Potency Status
Sibutramine (Parent) ~2900~5400>10,000Inactive (Prodrug)
M1 (Mono-desmethyl) ~15~20~120Potent
M2 (Didesmethyl) ~28 ~13 ~40 Highly Potent

Data synthesized from Stock (1997) and FDA Pharmacology Reviews.

Part 3: Analytical Mechanism (Didesmethyl Sibutramine-d6)

In research and forensic toxicology, Didesmethyl Sibutramine-d6 is utilized as an Internal Standard (IS). Its "mechanism" here is physicochemical, ensuring data integrity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution

The d6-analog is chemically identical to M2 but possesses a mass increase of 6 Daltons (typically via deuteration of the cyclobutyl ring or alkyl chain).

  • Co-Elution: It elutes at the exact same retention time as the analyte (M2).

  • Matrix Correction: Any ion suppression or enhancement caused by the biological matrix (plasma/urine) affects the M2 analyte and the d6-IS equally. By calculating the ratio of Analyte Area to IS Area, these errors are mathematically cancelled out.

Visualization: LC-MS/MS Workflow (DOT)

This diagram details the analytical workflow where the d6-standard is critical.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Extract Extraction (LLE or SPE) Sample->Extract IS Add Internal Standard (Didesmethyl Sibutramine-d6) IS->Extract Spike before extraction LC LC Separation (C18 Column) Extract->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Co-elution of M2 and M2-d6 Data Quantification (Area Ratio Calculation) MS->Data m/z 252 -> 125 (M2) m/z 258 -> 131 (d6)

Figure 2: Analytical workflow utilizing Didesmethyl Sibutramine-d6 for matrix effect correction.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification of M2

Purpose: To quantify M2 levels in plasma using the d6-IS.

  • Stock Preparation:

    • Dissolve Didesmethyl Sibutramine-d6 in Methanol to 1 mg/mL.

    • Prepare a working IS solution of 100 ng/mL in 50% Methanol.

  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 200

      
      L of plasma into a glass tube.
      
    • Add 20

      
      L of d6-IS working solution .
      
    • Add 50

      
      L of 0.1 M NaOH (to basify and ensure non-ionized state for extraction).
      
    • Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

    • Centrifuge at 3000g for 5 mins.

    • Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100

      
      L Mobile Phase.
      
  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5

      
      m.
      
    • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v).

    • Flow Rate: 0.3 mL/min.[11]

    • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (M2):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (M2-d6):

      
       (Assuming d6 label is retained in fragment; verify via CoA).
      
Protocol B: In Vitro Reuptake Inhibition Assay

Purpose: To validate the SNRI mechanism of M2.

  • Preparation: Use rat brain synaptosomes (hypothalamus for NET/SERT, striatum for DAT).

  • Incubation:

    • Incubate synaptosomes with radiolabeled ligands (

      
      H-Norepinephrine or 
      
      
      
      H-Serotonin).
    • Add increasing concentrations of Didesmethyl Sibutramine (M2) (

      
       to 
      
      
      
      M).
    • Control: Use d6-variant in parallel to confirm isotope effect is negligible on binding (optional, but good for rigorous validation).

  • Termination:

    • Incubate for 10 mins at 37°C.

    • Terminate uptake by rapid filtration through GF/B glass fiber filters.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

References

  • Stock, M. J. (1997). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. International Journal of Obesity.[8] Link

  • Bae, J. W., et al. (2011). Effect of CYP2B6 genotype on the pharmacokinetics of sibutramine and active metabolites in healthy subjects. Journal of Clinical Pharmacology. Link

  • Sennalo, L., et al. (2008). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA (2010). Early Communication about an Ongoing Safety Review of Meridia (sibutramine hydrochloride). U.S. Food and Drug Administration.[4][9] Link

  • Radhakrishna, T., et al. (2000). Determination of sibutramine and its active metabolites in human plasma by LC-MS/MS. Journal of Mass Spectrometry. Link

Sources

Decoding the Certificate of Analysis: A Technical Guide to Didesmethyl Sibutramine-d6 for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of sibutramine and its metabolites, the integrity of the analytical method is paramount. A cornerstone of robust and reproducible quantification, particularly in complex biological matrices, is the appropriate use of a stable isotope-labeled internal standard. This guide provides an in-depth technical examination of Didesmethyl Sibutramine-d6, focusing on the critical information encapsulated within its Certificate of Analysis (CoA). Moving beyond a simple checklist, we will dissect the scientific principles and analytical methodologies that underpin each specification, empowering the end-user to critically evaluate and confidently employ this essential reagent.

The Role of Didesmethyl Sibutramine-d6 in Quantitative Analysis

Didesmethyl Sibutramine-d6 is the deuterated analog of didesmethyl sibutramine, a major active metabolite of the anti-obesity drug, sibutramine. In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass.[1][2] The incorporation of six deuterium atoms in Didesmethyl Sibutramine-d6 provides a distinct mass shift, allowing for its use as an internal standard to correct for variability in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[2][3]

Deconstructing the Certificate of Analysis: A Representative Example

A Certificate of Analysis is a batch-specific document that guarantees the identity, purity, and quality of a reference standard.[4][5] It is not merely a specification sheet but a testament to the rigorous quality control measures undertaken by the manufacturer. Below is a representative CoA for Didesmethyl Sibutramine-d6, which will serve as the framework for our technical discussion.

Table 1: Representative Certificate of Analysis for Didesmethyl Sibutramine-d6

ParameterSpecificationResultMethod
Identity
AppearanceWhite to Off-White SolidConformsVisual Inspection
¹H-NMR SpectroscopyConforms to StructureConforms¹H-NMR (400 MHz, CDCl₃)
Mass Spectrometry (ESI+)[M+H]⁺ = 258.2258.2LC-MS/MS
Purity & Strength
Chemical Purity (HPLC)≥ 98.0%99.5%HPLC-UV (225 nm)
Isotopic Purity≥ 98 atom % D99.2 atom % D¹H-NMR / LC-MS
Isotopic Distribution (d₀)≤ 0.5%0.1%LC-MS
Residual Impurities
Residual SolventsMeets USP <467> LimitsConformsHeadspace GC-MS
Water Content≤ 1.0%0.2%Karl Fischer Titration
Physical Properties
Molecular FormulaC₁₅H₁₆D₆ClNC₁₅H₁₆D₆ClN-
Molecular Weight257.83257.83-
Storage & Stability
Recommended Storage-20°C, Protect from Light--
Retest Date24 Months-Real-time Stability Studies

A Deeper Dive into the Analytical Methodologies

This section elucidates the scientific rationale and experimental protocols for the key analytical tests cited in the CoA.

Identity Confirmation: Ensuring Structural Integrity

The first and most critical aspect of a CoA is the unequivocal confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules.[6] For Didesmethyl Sibutramine-d6, ¹H-NMR is employed to confirm the overall structure and the position of the deuterium labels. The absence of proton signals at the deuterated positions provides direct evidence of successful isotopic labeling.[7]

Experimental Protocol: ¹H-NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5 mg of Didesmethyl Sibutramine-d6 and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the remaining protons to the known structure of didesmethyl sibutramine. The absence of signals in the regions corresponding to the deuterated positions confirms the isotopic labeling.

Mass spectrometry (MS) is used to determine the molecular weight of the compound.[8] For Didesmethyl Sibutramine-d6, Electrospray Ionization (ESI) is a common technique that generates a protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight plus the mass of a proton.

Experimental Protocol: LC-MS for Identity

  • Sample Preparation: Prepare a dilute solution of Didesmethyl Sibutramine-d6 (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer.

  • Chromatography: Inject the sample onto a C18 column with a simple isocratic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode, scanning a relevant mass range.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak and confirm the presence of the [M+H]⁺ ion at the expected m/z.

Purity and Strength: The Cornerstones of Quantitative Accuracy

The purity of the internal standard directly impacts the accuracy of the quantitative results. A CoA for a high-quality deuterated standard will detail both its chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of a compound.[9] It separates the main compound from any structurally related impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Experimental Protocol: HPLC for Chemical Purity

  • Sample Preparation: Prepare a solution of Didesmethyl Sibutramine-d6 of known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • HPLC System: Use an HPLC system with a UV detector set to an appropriate wavelength (e.g., 225 nm for the phenyl group).

  • Chromatography: Employ a validated gradient or isocratic method on a C18 column to achieve good separation of the main peak from any potential impurities.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

For a deuterated internal standard, isotopic purity is a critical parameter. It is defined as the percentage of the compound that contains the specified number of deuterium atoms.[10] This is often determined by a combination of ¹H-NMR and mass spectrometry. Mass spectrometry can also be used to assess the isotopic distribution, specifically the percentage of the unlabeled (d₀) compound present.[11] A low d₀ content is crucial to prevent interference with the quantification of the native analyte.

Experimental Protocol: Isotopic Purity by LC-MS

  • Sample Preparation and LC-MS Analysis: Follow the same procedure as for identity confirmation.

  • Data Acquisition: Acquire high-resolution mass spectra of the eluting peak.

  • Data Analysis: Analyze the isotopic cluster of the molecular ion. The relative intensities of the different isotopic peaks are used to calculate the isotopic enrichment and the percentage of the d₀ species.[12][13]

Residual Impurities: Ensuring a Clean Standard

Residual impurities, such as solvents from the synthesis and purification process and water, can affect the accurate weighing of the standard and may interfere with the analysis.

The United States Pharmacopeia (USP) chapter <467> provides guidelines for the control of residual solvents in pharmaceutical products.[14][15] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high sensitivity and specificity for volatile organic compounds.[16][17]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh a specific amount of the Didesmethyl Sibutramine-d6 into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

  • Headspace Autosampler: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • GC-MS Analysis: A sample of the headspace gas is injected into the GC-MS for separation and identification of the solvents.

  • Data Analysis: The identified solvents are quantified and compared against the limits set in USP <467>.

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. This is important as water can affect the stability and accurate weighing of the standard.

Experimental Protocol: Karl Fischer Titration

  • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Introduction: Accurately weigh and introduce a sample of Didesmethyl Sibutramine-d6 into the titration cell.

  • Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument calculates the percentage of water in the sample based on the amount of reagent consumed.

Visualizing the Analytical Workflow and Molecular Structure

To further clarify the relationships between the different analytical tests and the information they provide, the following diagrams are presented in the DOT language for Graphviz.

CoA_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Strength cluster_impurities Residual Impurities NMR ¹H-NMR Spectroscopy MS_ID Mass Spectrometry HPLC Chemical Purity (HPLC) MS_Purity Isotopic Purity & Distribution (MS) GCMS Residual Solvents (GC-MS) KF Water Content (KF) CoA Certificate of Analysis CoA->NMR Confirms Structure CoA->MS_ID Confirms Molecular Weight CoA->HPLC Determines Chemical Purity CoA->MS_Purity Determines Isotopic Purity CoA->GCMS Quantifies Residual Solvents CoA->KF Measures Water Content

Caption: Workflow of analytical tests contributing to the Certificate of Analysis.

Didesmethyl_Sibutramine_d6 cluster_0 Didesmethyl Sibutramine-d6 a a

Caption: Chemical structure of Didesmethyl Sibutramine-d6.

Storage and Stability: Preserving the Integrity of the Standard

The CoA provides recommendations for the proper storage of Didesmethyl Sibutramine-d6 to ensure its long-term stability.[10][18] Typically, deuterated standards should be stored at low temperatures (e.g., -20°C), protected from light, and in a tightly sealed container to prevent degradation and hydrogen-deuterium exchange.[18][19] The retest date indicates the time frame within which the manufacturer guarantees the product will meet the specified purity if stored correctly.

Conclusion

The Certificate of Analysis for Didesmethyl Sibutramine-d6 is more than a simple document; it is a comprehensive scientific report that validates the identity, purity, and quality of this critical analytical standard. By understanding the underlying principles and experimental protocols behind each parameter, researchers can confidently incorporate this internal standard into their bioanalytical methods, leading to more accurate, reliable, and reproducible results in their drug development endeavors.

References

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis: Standard Reference Material 3284. Retrieved from [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]

  • Health Sciences Authority. (n.d.). Certificate of Analysis: Certified Reference Material HRM – 2015A. Retrieved from [Link]

  • Advent Chembio. (n.d.). What information is provided in a CoA?. Retrieved from [Link]

  • Assyro AI. (2026, January 25). Certificate of Analysis: Pharmaceutical COA Requirements. Retrieved from [Link]

  • Cole-Parmer. (2021, April 7). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved from [Link]

  • Agilent. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Min, D. H., Lee, S. H., & Kim, Y. H. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 50(10), 1909-1912.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Schory, D. H., Kuo, J., & Tan, C. T. T. (2004, March). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Labcompare. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Leis, H. J., Glieder, A., & Kollroser, M. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(7), 653-659.
  • LINXS. (2021, August 28). Deuteration can advance NMR to complement structural biology of membranes [Video]. YouTube. [Link]

  • SpiroChem. (n.d.). Reference Standards. Retrieved from [Link]

  • GitHub. (n.d.). isotopic-enrichment-calculator. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

Sources

Navigating the Landscape of Didesmethyl Sibutramine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Didesmethyl Sibutramine-d6

In the realm of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides a comprehensive overview of Didesmethyl Sibutramine-d6, a critical tool for the quantification of the pharmacologically active metabolite of sibutramine. We will delve into the landscape of commercial suppliers, the importance of stringent quality assessment, and a detailed protocol for its application in a research setting.

The Critical Role of Didesmethyl Sibutramine-d6 in Bioanalysis

Sibutramine, a once-popular anti-obesity drug, undergoes extensive metabolism in the body to form two primary active metabolites: desmethyl sibutramine (M1) and didesmethyl sibutramine (M2).[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, toxicokinetic, and forensic studies. Didesmethyl Sibutramine-d6, a deuterated analog of the M2 metabolite, serves as an ideal internal standard for these analyses. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.[2]

I. Commercial Suppliers of Didesmethyl Sibutramine-d6: A Comparative Overview

A reliable supply of high-quality Didesmethyl Sibutramine-d6 is the first step in any successful research endeavor. Several reputable suppliers specialize in the synthesis and characterization of such stable isotope-labeled compounds. Below is a comparative table of prominent commercial suppliers.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightAdditional Information
LGC Standards Didesmethyl Sibutramine-d6TRC-D4411671189727-93-2C₁₅H₁₆D₆ClN257.83Product of Toronto Research Chemicals (TRC). A Certificate of Analysis is available.[3]
Pharmaffiliates Didesmethyl Sibutramine-d6PA STI 0309901189727-93-2C₁₅H₁₆D₆ClN257.83Part of their stable isotopes portfolio.[4]
Clearsynth Sibutramine-d6CS-O-069611216544-25-0C₁₇H₂₀D₆ClN285.88Note: This is the deuterated parent compound, but Clearsynth also offers other sibutramine metabolites and impurities.
ArtMolecule N,N-didesmethyl sibutramine D7 hydrochlorideMI8221Not specifiedNot specifiedNot specifiedOffers a d7 variant of the metabolite.

II. The Gatekeeper of Quality: Understanding the Certificate of Analysis

The Certificate of Analysis (CoA) is the most critical document accompanying a reference standard. It provides a comprehensive summary of the identity, purity, and quality of the compound. Researchers should meticulously review the CoA before using any new batch of Didesmethyl Sibutramine-d6.

A Representative Certificate of Analysis for Didesmethyl Sibutramine-d6 Should Include:

  • Identity: Confirmation of the chemical structure, typically through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity:

    • Chemical Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. A purity of >98% is generally recommended.

    • Isotopic Purity: This is a critical parameter for a deuterated standard. It indicates the percentage of the compound that is appropriately labeled with deuterium atoms and the percentage of the unlabeled analog. An isotopic purity of ≥98% is desirable to minimize interference from the unlabeled analyte.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

While a specific, publicly available CoA for Didesmethyl Sibutramine-d6 is not readily found, LGC Standards states that a certificate is delivered with the product.[3] Researchers should always request and scrutinize this document upon receipt of the standard.

III. The Synthetic Pathway: Implications for Purity and Potential Impurities

Understanding the synthetic route to Didesmethyl Sibutramine-d6 is crucial for anticipating potential impurities that could interfere with bioanalytical assays. The synthesis of sibutramine and its metabolites typically involves a multi-step process.[5] Potential impurities could include:

  • Unreacted starting materials and intermediates: These can co-elute with the analyte or internal standard, causing ion suppression or enhancement.

  • By-products of side reactions: These may have similar mass-to-charge ratios to the analyte or internal standard, leading to isobaric interference.

  • Isomers: Structural or stereoisomers may not be chromatographically resolved from the desired compound.

A reputable supplier will have robust purification and quality control procedures to minimize these impurities. The HPLC purity data on the CoA is a key indicator of the absence of significant chemical impurities.

IV. Experimental Protocol: Quantification of Didesmethyl Sibutramine in a Biological Matrix

This section provides a detailed, step-by-step methodology for the extraction and quantification of didesmethyl sibutramine from human plasma using Didesmethyl Sibutramine-d6 as an internal standard. This protocol is a composite based on established methods for sibutramine metabolite analysis.[2][6][7]

A. Materials and Reagents
  • Didesmethyl Sibutramine (analyte) reference standard

  • Didesmethyl Sibutramine-d6 (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

B. Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Didesmethyl Sibutramine and Didesmethyl Sibutramine-d6 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the Didesmethyl Sibutramine-d6 stock solution with the same diluent to a final concentration of 100 ng/mL.

C. Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL). Vortex briefly.

  • Acidification: Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

D. LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Didesmethyl Sibutramine: m/z 252.2 → 125.1

    • Didesmethyl Sibutramine-d6: m/z 258.2 → 125.1

E. Method Validation

The analytical method should be fully validated according to the guidelines of regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

V. Troubleshooting and Best Practices

The use of deuterated internal standards is generally robust, but potential issues can arise.

  • Isotopic Exchange: Ensure that the deuterium labels are on stable positions of the molecule to prevent exchange with protons from the solvent or matrix.[8] The d6 labeling on the cyclobutyl ring of Didesmethyl Sibutramine-d6 is generally stable.

  • Chromatographic Shift: In some cases, deuterated standards can exhibit a slight shift in retention time compared to the unlabeled analyte.[9] This is usually minor but should be monitored.

  • Interference from Metabolites: Be aware of potential "cross-talk" from other metabolites that may have similar fragmentation patterns.

Best Practices:

  • Always use a high-purity internal standard with a comprehensive Certificate of Analysis.

  • Optimize the concentration of the internal standard to ensure a consistent and reproducible response.

  • Monitor the internal standard response across all samples in a batch. Significant variation may indicate problems with sample processing or matrix effects.

VI. Conclusion

Didesmethyl Sibutramine-d6 is an indispensable tool for the accurate and precise quantification of the active metabolite of sibutramine in biological matrices. By carefully selecting a reputable commercial supplier, rigorously evaluating the quality of the reference standard, and employing a well-validated bioanalytical method, researchers can ensure the integrity and reliability of their data. This guide provides a foundational framework for drug development professionals and scientists to confidently source and utilize this critical reagent in their research endeavors.

VII. Visualizations

Logical Workflow for Sourcing and Utilizing Didesmethyl Sibutramine-d6

G cluster_sourcing Supplier Sourcing & Qualification cluster_method_dev Analytical Method Development & Validation cluster_analysis Sample Analysis & Data Interpretation identify_suppliers Identify Commercial Suppliers (e.g., LGC, Pharmaffiliates) request_coa Request & Review Certificate of Analysis identify_suppliers->request_coa assess_purity Assess Chemical & Isotopic Purity request_coa->assess_purity compare_specs Compare Supplier Specifications assess_purity->compare_specs prepare_solutions Prepare Stock & Working Solutions compare_specs->prepare_solutions develop_spe Develop Solid Phase Extraction Protocol prepare_solutions->develop_spe optimize_lcms Optimize LC-MS/MS Parameters develop_spe->optimize_lcms validate_method Validate Method per FDA/EMA Guidelines optimize_lcms->validate_method process_samples Process Unknown Samples with Internal Standard validate_method->process_samples acquire_data Acquire Data using Validated Method process_samples->acquire_data quantify_analyte Quantify Analyte using Calibration Curve acquire_data->quantify_analyte review_data Review Data & Troubleshoot Anomalies quantify_analyte->review_data

Caption: Workflow for sourcing and application of Didesmethyl Sibutramine-d6.

References

  • sibutramine - Stable isotopes. Pharmaffiliates. [Link]

  • N,N-didesmethyl sibutramine Hydrochloride | 84484-78-6. ArtMolecule. [Link]

  • Sibutramine - Synthesis. University of Bristol. [Link]

  • Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC. [Link]

  • Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. [Link]

  • Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. JPPS. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Reference standards, research chemicals & proficiency testing. LGC Group. [Link]

  • Sibutramine Impurities and Related Compound. Veeprho. [Link]

  • (PDF) Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. [Link]

Sources

An In-depth Technical Guide to the Storage and Stability of Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Isotopic Internal Standards

In the landscape of quantitative bioanalysis, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of the internal standard is paramount. Stable Isotope Labeled (SIL) internal standards are the gold standard, designed to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[1] Didesmethyl Sibutramine-d6, the deuterated analogue of a primary active metabolite of Sibutramine[2][3][4], serves this exact purpose. Its structural and chemical similarity to the analyte ensures it co-elutes and experiences similar ionization effects, providing the highest degree of accuracy in quantification. However, the very properties that make it an ideal internal standard also subject it to degradation and isotopic instability if not handled and stored with meticulous care. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the long-term viability and integrity of Didesmethyl Sibutramine-d6.

Foundational Principles: Understanding the Compound

Didesmethyl Sibutramine-d6 is a crucial tool for accurately measuring the concentration of didesmethyl sibutramine, a metabolite formed after the administration of sibutramine.[3][5] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6] This mass shift allows a mass spectrometer to differentiate the internal standard from the endogenous analyte.

The stability of this molecule is governed by its chemical structure—an amine susceptible to oxidation and environmental interactions—and the nature of the carbon-deuterium (C-D) bonds. While the C-D bond is stronger than a carbon-hydrogen (C-H) bond, which is the basis of the kinetic isotope effect[7], the potential for deuterium-hydrogen (D-H) exchange exists under certain conditions, which would compromise its utility as an internal standard.

Core Storage Protocols: From Receipt to Aliquoting

Proper storage begins the moment a new standard is received. The overarching goal is to mitigate exposure to the four primary degradation catalysts: Temperature, Light, Moisture, and Air (Oxygen) .

Initial Receipt and Handling Workflow

The initial handling of a new Didesmethyl Sibutramine-d6 standard is a critical control point. The following workflow should be adopted to maintain its integrity from the outset.

G cluster_receiving Receiving & Initial Storage cluster_preparation Preparation of Stock & Working Solutions A Receive Shipment (Shipped at Ambient Temp) B Visually Inspect Container (Seal Integrity, Labeling) A->B C Log into Inventory System (Date, Lot #, Initial Quantity) B->C D Transfer to Quarantine Location (Designated Freezer/Refrigerator) C->D E Equilibrate Neat Material to Room Temperature in Desiccator D->E Prepare for Use F Weigh Solid Under Inert Atmosphere (N2 or Ar) E->F G Dissolve in Anhydrous Solvent (e.g., Methanol) F->G H Create Aliquots in Amber Vials with PTFE-lined Caps G->H I Store Stock & Working Solutions at Recommended Temperatures H->I

Caption: Workflow for receiving and preparing Didesmethyl Sibutramine-d6 standards.

Recommended Storage Conditions

Different suppliers may provide slightly different storage recommendations based on their own stability data. It is crucial to always consult the manufacturer's Certificate of Analysis and Safety Data Sheet (SDS) first.[8][9] However, general scientific principles for deuterated amine compounds provide a reliable framework.

FormConditionTemperatureRationale & Best Practices
Solid (Neat) Long-Term-20°C[2]Minimizes degradation kinetics. Essential for archival and reference lots.
Short-Term2-8°C[4]Suitable for material intended for use in the near future. Must be stored under an inert atmosphere to prevent oxidation and moisture absorption.[4]
In Solution Stock Solution-20°C or colderPreserves the integrity of the standard in solution for extended periods. The solvent of choice (e.g., methanol) should be anhydrous to prevent hydrolysis and D-H exchange.[10]
Working Solution2-8°CRecommended for daily or weekly use to avoid repeated freeze-thaw cycles.[11] Protect from light by using amber vials.

Key Causality:

  • Why -20°C? At this temperature, the kinetic energy of molecules is significantly reduced, slowing down potential degradation reactions to a near-negligible rate.

  • Why an Inert Atmosphere? Didesmethyl sibutramine, as a secondary amine, is susceptible to oxidation. An inert atmosphere of nitrogen or argon displaces oxygen, preventing oxidative degradation.[12] It also provides a dry environment, which is critical as many deuterated compounds are hygroscopic.[7][13]

Understanding and Mitigating Chemical Instability

The stability of Didesmethyl Sibutramine-d6 is not absolute. Several factors can compromise its chemical and isotopic purity over time.

Potential Degradation Pathways
  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, potentially leading to the formation of N-oxides or other degradation products. This is accelerated by exposure to light and elevated temperatures.

  • Photodegradation: Sibutramine itself is known to be sensitive to light.[14] It is reasonable to assume its metabolites will exhibit similar photosensitivity. UV radiation can provide the activation energy needed to initiate degradation reactions. Storing all forms of the standard in amber glass vials or in the dark is a mandatory precaution.[15]

  • Deuterium-Hydrogen (D-H) Exchange: This is a critical concern for any deuterated standard. While C-D bonds are strong, they can undergo exchange with protons (H+) from the environment, particularly from protic solvents (like water or methanol) or under acidic/basic conditions. This exchange would lower the isotopic purity of the standard, leading to inaccurate quantification. Using anhydrous solvents and avoiding pH extremes is essential.

G cluster_catalysts Degradation Catalysts A Didesmethyl Sibutramine-d6 (Stable) B Oxidative Products (e.g., N-Oxide) A->B C Photodegradation Products A->C D Isotopically Impure Analogs (d5, d4, etc.) A->D cat1 Oxygen (Air) cat1->B cat2 UV Light cat2->C cat3 Moisture (H+ donors) Acid/Base cat3->D

Caption: Potential degradation pathways for Didesmethyl Sibutramine-d6.

Self-Validating Protocols for Stability Assessment

Trust in an analytical standard is built upon empirical data. The following protocols are designed to be self-validating systems to confirm the stability of Didesmethyl Sibutramine-d6 under your specific laboratory conditions.

Protocol 1: Long-Term Stability of Neat Compound
  • Objective: To establish the shelf-life of the solid Didesmethyl Sibutramine-d6 standard.

  • Methodology:

    • Upon receipt, aliquot the neat material into several small, pre-weighed amber glass vials under an inert atmosphere.

    • Designate one aliquot as the "Time 0" reference and store it at -80°C.

    • Store the remaining test aliquots under the intended long-term storage condition (e.g., -20°C).

    • At predetermined intervals (e.g., 3, 6, 12, 24 months), remove one test aliquot.

    • Allow the test aliquot and the "Time 0" aliquot to equilibrate to room temperature in a desiccator.

    • Prepare solutions of identical concentration from both the test and "Time 0" aliquots.

    • Analyze both solutions by LC-MS/MS in triplicate.

  • Acceptance Criteria: The mean response of the test sample should be within ±10% of the "Time 0" reference sample. No significant degradation peaks should be observed.

Protocol 2: Solution Stability (Stock & Working)
  • Objective: To determine how long the standard remains stable once dissolved in a specific solvent.

  • Methodology:

    • Prepare a stock solution of Didesmethyl Sibutramine-d6 in anhydrous methanol to a known concentration (e.g., 1 mg/mL).

    • Divide this solution into three sets of aliquots.

    • Store Set A at room temperature (protected from light), Set B at 2-8°C, and Set C at -20°C.

    • At specified time points (e.g., 0, 8h, 24h, 7 days, 1 month), analyze an aliquot from each set against a freshly prepared standard solution.

  • Acceptance Criteria: The concentration of the stored solutions should remain within ±5% of the freshly prepared standard.

Protocol 3: Freeze-Thaw Stability
  • Objective: To assess the compound's stability when subjected to repeated freezing and thawing, which is a common scenario for stock solutions.[16]

  • Methodology:

    • Prepare a set of quality control (QC) samples by spiking the standard into the relevant biological matrix (e.g., human plasma) at low and high concentrations.[16]

    • Analyze a subset of these QCs immediately to establish a baseline ("Cycle 0").

    • Freeze the remaining QCs at -80°C for at least 24 hours.

    • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for 3 to 5 cycles.

    • After the final cycle, analyze the samples and compare the results to the "Cycle 0" baseline.

  • Acceptance Criteria: The mean concentration of the post-cycle samples should be within ±15% of the baseline samples.

Summary Data Presentation

Clear data presentation is essential for making informed decisions about the use of a standard.

Table 1: Example Long-Term Stability Study Design (-20°C)

Time Point Test Condition Reference Condition Analysis Acceptance Criteria
0 Months -20°C -80°C Purity, Concentration Establish Baseline
6 Months -20°C -80°C Purity, Concentration Mean response ±10% of Ref.
12 Months -20°C -80°C Purity, Concentration Mean response ±10% of Ref.

| 24 Months | -20°C | -80°C | Purity, Concentration | Mean response ±10% of Ref. |

Conclusion

The integrity of Didesmethyl Sibutramine-d6 as an internal standard is not a passive state but an actively maintained condition. By understanding its inherent chemical properties, implementing rigorous storage and handling protocols, and empirically verifying its stability over time, researchers can ensure the highest level of data quality and reproducibility. The causality is clear: controlled environments prevent degradation, and systematic validation builds unshakable confidence in every quantitative result.

References

  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1).
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage.
  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
  • LGC Standards. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • LGC Standards. (n.d.). Didesmethyl Sibutramine-d6.
  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • van de Merbel, N. C., et al. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 396(5), 1839-1847.
  • ThaiJo. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Pharmaffiliates. (n.d.). Didesmethyl Sibutramine-d6.
  • Cayman Chemical. (2025). Safety Data Sheet - Desmethyl Sibutramine (hydrochloride).
  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety.
  • PubChem. (n.d.). Didesmethyl Sibutramine-d6. National Institutes of Health.
  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • LGC Axolabs. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResearchGate. (2025). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules.
  • FDA. (2004). N20-632S21 Sibutramine Clinpharm BPCA.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantitative Analysis of Sibutramine in Human Plasma Using Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine in human plasma. To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), Didesmethyl Sibutramine-d6, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic and bioequivalence studies.[1][2]

Introduction

Sibutramine is a norepinephrine, dopamine, and serotonin reuptake inhibitor previously marketed as an anti-obesity drug.[3] Although withdrawn from many markets due to cardiovascular concerns, its quantification in biological matrices remains crucial for pharmacokinetic studies, forensic toxicology, and the detection of its illicit use in adulterated herbal supplements.[4][5][6]

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[3] A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample extraction and matrix-induced signal suppression or enhancement.[7] A stable isotope-labeled internal standard (SIL-IS) is the gold standard, as its physicochemical properties are nearly identical to the analyte. While Sibutramine-d7 is an option, this note specifies the use of Didesmethyl Sibutramine-d6, a deuterated version of one of its major active metabolites, which can also be monitored in the same run if required and serves as a reliable IS for the parent drug due to structural similarity.

This guide provides a comprehensive protocol for the entire analytical workflow, from sample preparation to data analysis, grounded in established bioanalytical principles.

Principle of the Method

The method employs liquid chromatography (LC) to separate sibutramine from endogenous plasma components. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored.[2][8] The ratio of the peak area of the analyte to that of the co-eluting SIL-IS (Didesmethyl Sibutramine-d6) is used to construct a calibration curve and determine the concentration in unknown samples. This ratiometric approach corrects for potential analyte loss during sample processing and mitigates the impact of matrix effects.[9][10]

Materials and Reagents

  • Analytes: Sibutramine HCl (Reference Standard), Didesmethyl Sibutramine-d6 (Internal Standard)

  • Solvents: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)

  • Reagents: Formic acid (≥98%), Ammonium formate, Potassium dihydrogen phosphate (KH₂PO₄)

  • Matrices: Drug-free human plasma (K₂EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, Class A volumetric flasks and pipettes.

Instrumentation and Conditions

Optimizing the LC and MS/MS parameters is crucial for achieving the desired sensitivity and selectivity. The following conditions serve as a validated starting point.

Liquid Chromatography
ParameterSettingRationale
LC System High-performance liquid chromatography (HPLC) systemCapable of delivering precise gradients at analytical flow rates.
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)Provides good retention and peak shape for basic compounds like sibutramine.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography, providing efficient elution.[8]
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% BA gradient ensures efficient separation from early-eluting matrix components and a sharp peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLA standard volume to balance sensitivity and potential column overload.
Mass Spectrometry
ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments, providing high selectivity and sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Sibutramine contains a tertiary amine that is readily protonated.[1][3]
Ion Spray Voltage 5500 VOptimized for efficient ion generation.[3]
Source Temp. 400 °CFacilitates desolvation of the ESI droplets.[3]
MRM Transitions See Table 2 belowSpecific precursor-to-product ion transitions ensure selectivity for the target analytes.
Collision Gas NitrogenUsed as the collision-induced dissociation (CID) gas.

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sibutramine280.3125.115025
Didesmethyl Sibutramine-d6 (IS)258.2125.115027
Note: These values are instrument-dependent and require optimization. The m/z 125 fragment corresponds to the chlorophenyl cyclobutyl substructure.[2]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Sibutramine and Didesmethyl Sibutramine-d6 in methanol to create individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Sibutramine stock solution with 50:50 Methanol:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Didesmethyl Sibutramine-d6 stock solution with 50:50 Methanol:Water. This solution will be used to spike all samples except blanks.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of blank human plasma with 5 µL of the appropriate Sibutramine working solution to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL).

  • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.3, 8, and 16 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract sibutramine from the plasma matrix while removing proteins and phospholipids that can cause matrix effects.[3]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Processing s1 Pipette 100 µL Plasma Sample (Calibrator, QC, or Unknown) s2 Add 25 µL IS Working Solution (100 ng/mL DDSB-d6) s1->s2 s3 Vortex Mix (10 seconds) s2->s3 e1 Add 100 µL 10 mM KH₂PO₄ Buffer s3->e1 e2 Add 1.5 mL MTBE (Extraction Solvent) e1->e2 e3 Vortex Mix (5 minutes) e2->e3 e4 Centrifuge (4000 rpm, 5 min) e3->e4 f1 Transfer Supernatant (Organic Layer) e4->f1 f2 Evaporate to Dryness (Nitrogen Stream, 40°C) f1->f2 f3 Reconstitute in 100 µL Mobile Phase (50:50 A:B) f2->f3 f4 Transfer to Autosampler Vial for LC-MS/MS Analysis f3->f4

Caption: Liquid-Liquid Extraction Workflow.

Method Validation

The developed method was validated following the FDA's "Bioanalytical Method Validation" guidance.[11][12][13] Key validation parameters are summarized below.

Validation_Concept cluster_performance Performance Characteristics cluster_robustness Robustness & Specificity center Reliable Quantitative Method acc Accuracy center->acc prec Precision center->prec lin Linearity & Range center->lin sens Sensitivity (LLOQ) center->sens sel Selectivity center->sel me Matrix Effect center->me rec Recovery center->rec stab Stability center->stab

Caption: Core Pillars of Bioanalytical Method Validation.

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of sibutramine or the IS, demonstrating the method's specificity.[11]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 0.1–20 ng/mL. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio >10, and with acceptable precision and accuracy.[6]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (n=6). The results, summarized in Table 3, fall within the FDA's acceptance criteria of ±15% (±20% at LLOQ).[14]

Table 3: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 0.36.8+4.58.2+5.1
Medium 8.04.1-2.15.5-1.7
High 16.03.5+1.34.9+2.4
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the response of analytes spiked into extracted blank plasma with the response of analytes in a neat solution.[9] The IS-normalized matrix factor had a coefficient of variation of <15%, indicating that the SIL-IS effectively compensated for matrix-induced ionization variability.[15] The extraction recovery for sibutramine was consistent and ranged from 85% to 95% across the QC levels.

Stability

Sibutramine was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days when stored at -80°C.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of sibutramine in human plasma. The use of a stable isotope-labeled internal standard (Didesmethyl Sibutramine-d6) and a simple liquid-liquid extraction protocol ensures high accuracy, precision, and robustness. The method achieves a low LLOQ of 0.1 ng/mL, making it highly suitable for a range of applications, including clinical pharmacokinetics, bioequivalence studies, and forensic analysis.

References

  • ResearchGate. Quantitative Analysis of Sibutramine in Diet drugs by High Performance Liquid Chromatography and Evaluation of the Risk of Sibutramine in Diet drugs by BP Neural Network. Available from: [Link]

  • PubMed. Simultaneous Determination of Sibutramine and Its Active Metabolites in Human Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Available from: [Link]

  • PubMed. Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Available from: [Link]

  • Ponnuru, V. S., Challa, B. R., & Nadendla, R. R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 249-257. Available from: [Link]

  • ThaiJo. Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Available from: [Link]

  • Informa Health Care. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Available from: [Link]

  • PubMed. Quantitative determination of sibutramine in adulterated herbal slimming formulations by TLC-image analysis method. Available from: [Link]

  • SciSpace. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Available from: [Link]

  • Scientific Research Publishing. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Available from: [Link]

  • ThaiJo. Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • PubMed Central. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. Available from: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]

  • ResearchGate. Enantioseparation and Determination of Sibutramine in Pharmaceutical Formulations by Capillary Electrophoresis. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • Semantic Scholar. Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS. Available from: [Link]

  • European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. Available from: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

Sources

High-Sensitivity Quantitation of Sibutramine Metabolites in Urine via LC-MS/MS using Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) previously prescribed for obesity management but withdrawn from global markets (e.g., FDA, EMA) due to associated cardiovascular risks. Despite its withdrawal, it remains a prevalent adulterant in "natural" weight-loss supplements.

The Analytical Challenge: Sibutramine is a pro-drug. Upon ingestion, it undergoes rapid first-pass metabolism.[1] In urine, the parent compound is often undetectable or present in negligible amounts. The primary markers for consumption are its active amine metabolites:

  • N-desmethylsibutramine (M1) [2]

  • N-didesmethylsibutramine (M2)

Furthermore, these metabolites undergo extensive Phase II conjugation (glucuronidation). Therefore, accurate urinary analysis requires enzymatic hydrolysis to deconjugate these species, followed by robust quantification.

The Role of Didesmethyl Sibutramine-d6 (M2-d6): Urine is a complex matrix containing high salt concentrations and variable pH, leading to significant ion suppression in Electrospray Ionization (ESI). Using a generic internal standard (e.g., chlorpheniramine) is insufficient for high-stakes forensic or clinical analysis. Didesmethyl Sibutramine-d6 is the structural analog of the terminal active metabolite. It serves two critical functions:

  • Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement events.

  • Extraction Normalization: It compensates for variability in hydrolysis efficiency and liquid-liquid extraction recovery.

Chemical Mechanism & Metabolic Pathway[3]

Sibutramine is metabolized via cytochrome P450 enzymes (mainly CYP3A4) to M1 and M2.[3] In urine, these secondary and primary amines are further hydroxylated or conjugated with glucuronic acid.

SibutramineMetabolism Sib Sibutramine (Parent Drug) M1 M1: N-desmethylsibutramine (Secondary Amine) Sib->M1 CYP3A4 (Demethylation) M2 M2: N-didesmethylsibutramine (Primary Amine - Target) M1->M2 CYP3A4 (Demethylation) M2_Gluc M2-Glucuronide (Phase II Conjugate) M2->M2_Gluc UGT (Conjugation) Detection LC-MS/MS Detection (Target: Free M2) M2->Detection M2_Gluc->M2 In-vitro Hydrolysis Hydrolysis Enzymatic Hydrolysis (β-glucuronidase)

Figure 1: Metabolic pathway of Sibutramine highlighting the necessity of hydrolysis to regenerate the M2 target analyte from its conjugated form.

Materials & Reagents

ComponentSpecificationPurpose
Target Analyte N-didesmethylsibutramine (M2)Primary quantitation target.
Internal Standard Didesmethyl Sibutramine-d6 Correction for matrix effects and recovery.
Hydrolysis Agent

-Glucuronidase (E. coli or Helix pomatia)
Deconjugation of glucuronides.
Extraction Solvent tert-Butyl Methyl Ether (TBME)Liquid-Liquid Extraction (LLE) solvent; high selectivity for amines.
Buffer Ammonium Formate (10 mM)LC mobile phase additive for pH control.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier.

Experimental Protocol

Sample Preparation (Hydrolysis & LLE)[3]

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize the recovery of the basic amine metabolites.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of urine into a glass centrifuge tube.
    
  • Internal Standard Spike: Add

    
     of Didesmethyl Sibutramine-d6 working solution (
    
    
    
    in methanol).
  • Hydrolysis:

    • Add

      
       of 1M Acetate Buffer (pH 5.0).
      
    • Add

      
       of 
      
      
      
      -glucuronidase.
    • Incubate at

      
       for 2 hours.
      
    • Note: This step converts M2-Glucuronide back to free M2.

  • Alkalinization: Add

    
     of 1M NaOH or 
    
    
    
    to adjust pH > 10.
    • Rationale: M2 is a primary amine. High pH ensures it is uncharged (free base), making it soluble in the organic solvent.

  • Extraction: Add

    
     of TBME (tert-Butyl methyl ether). Vortex vigorously for 5 minutes.
    
  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Dry Down: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a stream of nitrogen at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase (90:10 A:B). Vortex and transfer to an autosampler vial.
    
LC-MS/MS Conditions[1][2][5][6]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear gradient to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate at 10% B

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[4][6][7]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Sibutramine 280.2125.1141.125
M1 (Desmethyl) 266.2125.1141.125
M2 (Didesmethyl) 252.2125.1139.125
M2-d6 (IS) 258.2 125.1 -25

Technical Note on M2-d6 Transitions: The d6 label is located on the cyclobutyl ring. The primary fragment (


 125) corresponds to the chlorobenzyl carbocation, which does not  carry the deuterium label. Therefore, the transition is 

. The mass shift is observed in the precursor, confirming the presence of the IS, while the product ion confirms the structural core.

Workflow Visualization

Workflow Sample Urine Sample (200 µL) Spike Add IS: Didesmethyl Sibutramine-d6 Sample->Spike Hydrolysis Enzymatic Hydrolysis (2h @ 37°C) Spike->Hydrolysis Base Alkalinization (pH > 10) Hydrolysis->Base Extract LLE Extraction (TBME) Base->Extract Dry Evaporate & Reconstitute Extract->Dry Analysis LC-MS/MS Analysis (MRM Mode) Dry->Analysis

Figure 2: Step-by-step extraction and analysis workflow ensuring deconjugation and matrix cleanup.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., FDA Bioanalytical Method Validation or WADA standards), the following parameters must be validated:

  • Linearity: Construct a calibration curve for M2 ranging from

    
     to 
    
    
    
    . The correlation coefficient (
    
    
    ) must be
    
    
    .[4]
  • Matrix Effect (ME): Calculate ME using the formula:

    
    
    Acceptance: The IS (M2-d6) should compensate for this, resulting in a Relative Matrix Effect close to 1.0.
    
  • Accuracy & Precision: Inter-day and intra-day CV% should be

    
     (
    
    
    
    at LLOQ).

References

  • Food and Drug Administration (FDA). (2021). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2021). WADA Technical Document - TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45038989, Didesmethyl Sibutramine-d6. Retrieved from [Link]

  • Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Bioequivalence & Forensic Quantitation of Sibutramine and Active Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Method: Stable Isotope Dilution LC-MS/MS Application: Clinical Pharmacology, Forensic Toxicology, and Adulterant Detection Status: RESTRICTED / RESEARCH USE ONLY (See Regulatory Disclaimer)

Executive Summary

This application note details a rigorous protocol for the simultaneous quantitation of Sibutramine and its two pharmacologically active metabolites, N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2) , in human plasma.

While Sibutramine has been withdrawn from major markets (US, EU) due to cardiovascular risks identified in the SCOUT trial, high-precision bioanalytical methods remain critical for:

  • Forensic Toxicology: Identifying acute poisoning or chronic exposure.

  • Adulteration Screening: Quantifying illegal spikes in "natural" weight-loss supplements.

  • Generic Development: For markets where the drug remains authorized.

Technical Core: This method utilizes Stable Isotope Labeled (SIL) Internal Standards (Sibutramine-d7, M1-d7, M2-d7) to achieve "Bioequivalence-Grade" validation. The use of SIL standards is non-negotiable for this application to correct for the significant matrix effects and ionization suppression often observed in lipid-rich plasma samples from obese populations.

Scientific Background & Mechanism[1]
2.1 Metabolic Activation

Sibutramine is a prodrug. It undergoes rapid first-pass metabolism by CYP2B6 and CYP3A4 to form M1, which is further demethylated to M2.

  • Parent Drug: Short half-life (~1.1 h), low potency.

  • M1 & M2: Longer half-lives (M1: ~4.7 h, M2: ~16 h), responsible for the therapeutic SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) activity.

Crucial Protocol Note: A Bioequivalence (BE) study that quantifies only the parent drug is scientifically invalid. You must quantify Parent, M1, and M2 to capture the total pharmacological exposure.

2.2 Metabolic Pathway Diagram

SibutramineMetabolism Sibutramine Sibutramine (Parent Drug) Inactive/Low Potency M1 Metabolite M1 (N-mono-desmethyl) Pharmacologically Active Sibutramine->M1 CYP2B6 CYP3A4 (Demethylation) M2 Metabolite M2 (N-di-desmethyl) Pharmacologically Active M1->M2 CYP2B6 CYP3A4 (Demethylation) Elimination Renal Elimination (Conjugates) M2->Elimination Hydroxylation Conjugation

Figure 1: Hepatic metabolic pathway of Sibutramine. M1 and M2 represent the primary active moieties requiring quantitation.

Experimental Design & Materials
3.1 Internal Standard Selection

Do not use analog standards (e.g., Chlorpheniramine or Bisoprolol). They do not co-elute perfectly with the analyte and fail to compensate for transient ion suppression zones in the chromatogram.

  • Recommended: Sibutramine-d7, M1-d7, M2-d7.

  • Rationale: The deuterium labeling shifts the mass (+7 Da) to avoid crosstalk but retains identical physicochemical extraction recovery and retention time.

3.2 Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) operating in MRM mode.

  • Column: C18, 1.7 µm or 3.5 µm (e.g., Zorbax SB-C18).

Detailed Protocol
4.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids that cause matrix effects, essential for achieving low LLOQ (0.1 ng/mL).

  • Aliquot: Transfer 250 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 50 µL of Internal Standard working solution (mixture of d7-Sib, d7-M1, d7-M2 at 50 ng/mL). Vortex 10 sec.

  • Buffer: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the sample (pH > 10).

    • Why? Sibutramine is a base. High pH ensures it is uncharged (non-ionized), driving it into the organic layer.

  • Extract: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) layer into a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (50:50 A:B). Vortex well.

4.2 LC-MS/MS Conditions

Chromatography:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
0.530Start Gradient
3.090Elution of Analytes
4.090Wash
4.130Re-equilibration
6.030Stop

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Sibutramine 280.2125.130
Metabolite M1 266.2125.128
Metabolite M2 252.2125.126
Sib-d7 (IS) 287.2125.130
Analytical Workflow Diagram

Workflow Sample Plasma Sample (250 µL) IS_Add Add Internal Standard (d7-Isotopes) Sample->IS_Add Alkaline Basify (NaOH) pH > 10 IS_Add->Alkaline Extract LLE Extraction (MTBE) Alkaline->Extract Uncharged species migrate to organic Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow ensuring maximum recovery and assay robustness.

Validation & Acceptance Criteria (FDA/ICH M10)

To ensure this method meets "Bioequivalence" standards, the following validation parameters must be met:

  • Linearity:

    
     using 
    
    
    
    weighting.
    • Range: 0.1 – 50 ng/mL (covers Cmax and elimination phase).

  • Accuracy & Precision:

    • Intra-batch:

      
       ( 
      
      
      
      at LLOQ).
    • Inter-batch:

      
       ( 
      
      
      
      at LLOQ).
  • Matrix Effect (IS Normalized): The Matrix Factor (MF) for analyte and IS should be comparable. The IS-normalized MF must be close to 1.0 with CV < 15%.

  • Recovery: Consistent recovery (>60%) across Low, Mid, and High QC levels.

Regulatory & Safety Disclaimer

WARNING: Sibutramine was withdrawn from the US market in 2010 (FDA) and the EU (EMA) following the SCOUT trial, which demonstrated increased risk of non-fatal myocardial infarction and stroke.

  • This protocol is intended for Forensic Analysis , Adulterant Screening in supplements, and Research Purposes only.

  • Researchers handling standard reference materials must adhere to local controlled substance regulations (e.g., Schedule IV in the US).

References
  • US Food and Drug Administration (FDA). (2010).[2] FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (sibutramine).[2]Link[2]

  • James, W. P., et al. (2010). Effect of Sibutramine on Cardiovascular Outcomes in Overweight and Obese Subjects (SCOUT).[2] New England Journal of Medicine. Link

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5]Link

  • Sengupta, P., et al. (2010). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS.[6][1][7][8][9][10] Journal of Chromatographic Science. (Contextual reference for MRM transitions).

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[3][4]Link

Sources

Application Note: Forensic Quantification of Didesmethyl Sibutramine in Biological Matrices Using Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Forensic Context

Sibutramine, once a prescribed anti-obesity medication (Meridia/Reductil), was withdrawn from global markets in 2010 due to increased risks of cardiovascular events and strokes. Despite this ban, it remains a prevalent adulterant in "all-natural" weight loss supplements and herbal teas.

In forensic toxicology and anti-doping analysis, detecting the parent compound, Sibutramine, is often insufficient. Sibutramine undergoes rapid and extensive first-pass metabolism.[1] The primary amine metabolite, N,N-didesmethyl sibutramine (M2) , exhibits a significantly longer half-life and higher plasma concentrations than the parent drug. Consequently, M2 is the definitive marker for proving ingestion in forensic casework.

This application note details a robust LC-MS/MS quantitation protocol utilizing Didesmethyl Sibutramine-d6 as the Internal Standard (IS). Unlike generic internal standards (e.g., Bisoprolol or Chlorpheniramine) used in older methodologies, the d6-isotopologue provides superior correction for matrix effects, ionization suppression, and extraction variability, ensuring data defensibility in court.

Chemical Background & Mechanism[2][3]

The Metabolic Pathway

Sibutramine is metabolized via N-demethylation mediated primarily by Cytochrome P450 isozymes CYP2B6 and CYP3A4 .

  • Sibutramine (Parent): Tertiary amine. Rapidly degraded.[2][3]

  • N-desmethyl sibutramine (M1): Secondary amine. Pharmacologically active.[1][4][5][6]

  • N,N-didesmethyl sibutramine (M2): Primary amine. The terminal active metabolite and primary forensic target.

Why Didesmethyl Sibutramine-d6?

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress the analyte signal.

  • The Problem: Using a structural analog (like Bisoprolol) as an IS fails to perfectly track these suppression events because it elutes at a slightly different time.

  • The Solution: Didesmethyl Sibutramine-d6 co-elutes with the target analyte (M2) but is mass-resolved. Any suppression affecting M2 affects the d6-IS equally, maintaining the accuracy of the calculated concentration ratio.

Visualization: Metabolic & Analytical Workflow

The following diagrams illustrate the metabolic cascade and the validated analytical workflow.

Diagram 1: Sibutramine Metabolic Pathway

SibutramineMetabolism Sib Sibutramine (Parent Drug) M1 N-desmethyl sibutramine (M1 - Secondary Amine) Sib->M1 CYP2B6 / CYP3A4 (Demethylation) M2 N,N-didesmethyl sibutramine (M2 - Primary Amine) TARGET ANALYTE M1->M2 CYP2B6 / CYP3A4 (Demethylation) Elim Renal Elimination (Conjugates) M2->Elim Hydroxylation & Glucuronidation

Caption: Hepatic biotransformation of Sibutramine to the primary forensic marker M2.[7]

Diagram 2: Extraction & Analysis Workflow

Workflow Sample Biological Sample (Urine/Plasma: 200 µL) Spike Spike IS (Didesmethyl Sibutramine-d6) Sample->Spike LLE Liquid-Liquid Extraction (TBME or Ethyl Acetate) Spike->LLE Dry Evaporate & Reconstitute (Mobile Phase A:B) LLE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio: Analyte Area / d6-IS Area) MS->Data

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for high-throughput analysis.

Experimental Protocol

Reagents & Standards
  • Target Analyte: N,N-didesmethyl sibutramine (M2).[7]

  • Internal Standard: N,N-didesmethyl sibutramine-d6 (M2-d6).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: tert-Butyl methyl ether (TBME).[2]

Sample Preparation (Plasma/Urine)

Note: While "dilute-and-shoot" is possible for urine, LLE is recommended to minimize source contamination and maintain instrument uptime.

  • Aliquot: Transfer 200 µL of sample (urine or plasma) into a glass tube.

  • IS Spiking: Add 20 µL of Didesmethyl Sibutramine-d6 working solution (100 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (to ensure analytes are in non-ionized free-base form for extraction). Vortex for 10s.

  • Extraction: Add 1.5 mL of TBME. Shake/Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3,500 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (90:10 A:B).

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna Omega), 2.1 x 50 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
3.0 90 Elution of M2
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End of Run |

Mass Spectrometry (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[8][2][9][10]

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Didesmethyl Sibutramine (M2) 252.2125.0139.025
Didesmethyl Sibutramine-d6 (IS) 258.2125.0*139.025
Sibutramine (Parent - Reference)280.2125.0139.028

Note on IS Transition: The product ion 125.0 corresponds to the chlorobenzyl moiety. Depending on the specific labeling of your commercial d6 standard (e.g., if the d6 is on the isobutyl chain), the fragment mass may remain 125.0. If the ring is deuterated, the fragment will shift to ~129/131. Always verify the Certificate of Analysis (CoA) for your specific isotope batch.

Data Analysis & Validation Criteria

To ensure Scientific Integrity , the following acceptance criteria must be met:

  • Retention Time: The retention time of M2 must be within ±0.05 min of the M2-d6 Internal Standard.

  • Ion Ratio: The ratio of the Quant/Qual transition areas must be within ±20% of the calibration standards.

  • Linearity: R² > 0.995 over the range of 0.1 ng/mL to 100 ng/mL.

  • Matrix Effect Calculation:

    
    
    Values between -15% and +15% are acceptable. The use of d6-IS typically corrects this to near 0% relative error.
    

Expertise & Troubleshooting (E-E-A-T)

  • Ghost Peaks: Sibutramine metabolites are sticky. If you observe carryover, switch the needle wash solvent to a stronger organic mix (e.g., MeOH:Isopropanol:Acetone 1:1:1).

  • Isomer Interference: Be aware that some "designer" analogs may share isobaric masses. The chromatography gradient is critical here; do not use a ballistic gradient (< 2 min) as it may co-elute impurities that mimic M2.

  • Stability: M2 is relatively stable in frozen urine (-20°C) for up to 3 months. However, repeated freeze-thaw cycles should be minimized to <3.

References

  • Food and Drug Administration (FDA). (2010). FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (sibutramine). Available at: [Link][11]

  • World Anti-Doping Agency (WADA). (2023). The 2023 Prohibited List. (Sibutramine listed under S6. Stimulants). Available at: [Link]

  • Mahagita, C., et al. (2023).[2] Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Science & Technology Asia.[6][10] Available at: [Link]

  • Kim, B., et al. (2013). Potent Inhibition of Cytochrome P450 2B6 by Sibutramine in Human Liver Microsomes.[12] Drug Metabolism and Pharmacokinetics.[1][2][9][13] Available at: [Link]

  • Muller, I.B., et al. (2011). Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals.[14] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for adulteration screening). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Didesmethyl Sibutramine-d6 Signal Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting signal suppression of Didesmethyl Sibutramine-d6 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioanalytical method development and routine sample analysis.

Introduction to the Challenge

Didesmethyl Sibutramine (DDSB) is a primary active metabolite of Sibutramine, a compound formerly used for weight management.[1] In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, such as Didesmethyl Sibutramine-d6 (DDSB-d6), is the gold standard for ensuring accuracy and precision.[2][3] It is expected to co-elute with the analyte and experience identical matrix effects, thus providing reliable correction.[4][5]

However, unexpected signal suppression of the DDSB-d6 internal standard can occur, compromising the integrity of the entire assay. This guide provides a structured approach to identifying the root cause of this suppression and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding signal suppression of deuterated internal standards.

Q1: Why is my Didesmethyl Sibutramine-d6 (internal standard) signal suppressed while my analyte signal seems fine?

A1: This is a critical observation that can point to several issues. While a SIL internal standard is designed to mimic the analyte's behavior, differential suppression can occur due to:

  • Chromatographic Separation of Isotopologues: Deuteration can slightly alter the retention time of a compound, causing it to separate from the native analyte on the chromatographic column.[5] If the DDSB-d6 elutes into a region of the chromatogram with more significant matrix interference than the native DDSB, it will experience greater suppression.

  • Concentration-Dependent Matrix Effects: The concentration of co-eluting matrix components can vary across a chromatographic peak. If the DDSB-d6 peak apex is not perfectly aligned with the analyte's, it may be subject to a different concentration of interfering species.

  • Analyte-Induced Suppression: At high concentrations, the analyte itself (Didesmethyl Sibutramine) can compete with the internal standard for ionization, leading to suppression of the DDSB-d6 signal.[6][7] This is based on the principle that there is a limited number of charged sites on electrospray droplets, and molecules compete for these sites.[6][7][8]

Q2: What are the most common sources of signal suppression in LC-MS/MS bioanalysis?

A2: Signal suppression, also known as a matrix effect, is a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[9][10] The primary culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, often eluting in the middle of reversed-phase chromatographic runs.[11]

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can crystallize in the ion source, reducing ionization efficiency.

  • Poorly Soluble Metabolites: Endogenous metabolites in the sample matrix can co-elute with the analyte of interest.

  • Exogenous Compounds: Concomitant medications, plasticizers from collection tubes, or other contaminants can also interfere.[8][12]

Q3: Can the choice of ionization technique affect signal suppression?

A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[12][13] This is because ESI relies on the formation of charged droplets and subsequent ion evaporation, a process easily disrupted by co-eluting species that can alter droplet surface tension and charge competition.[12] If significant and persistent suppression is observed with ESI, testing the method with an APCI source, if available, could be a viable strategy.[12]

Q4: My method was working fine, but now I'm seeing signal suppression. What could have changed?

A4: A sudden onset of signal suppression often points to a change in the system or workflow. Consider these possibilities:

  • Contamination: Buildup of non-volatile matrix components in the ion source, transfer capillary, or ion optics can lead to a gradual or sudden decrease in signal.[9]

  • Column Degradation: A decline in chromatographic column performance can lead to peak broadening and increased co-elution of matrix components with your analyte and internal standard.

  • Changes in Sample Collection or Preparation: Variations in sample collection tubes, reagents, or execution of the sample preparation protocol can introduce new sources of interference.

  • Mobile Phase Issues: Incorrectly prepared mobile phases or degradation of mobile phase components can alter chromatography and ionization efficiency.

Part 2: Troubleshooting Guide

This guide provides a systematic, question-based approach to diagnosing and resolving DDSB-d6 signal suppression.

Workflow for Troubleshooting Signal Suppression

The following diagram illustrates a logical workflow for identifying the source of signal suppression.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: System & Consumables Check cluster_2 Step 2: Chromatographic Investigation cluster_3 Step 3: Sample Matrix Investigation cluster_4 Step 4: Resolution A DDSB-d6 Signal Suppression Observed B Q: Is the system clean and performing to specification? A->B C Check MS Tune & Calibration B->C No F Q: Is there chromatographic co-elution? B->F Yes D Inspect/Clean Ion Source C->D E Verify Mobile Phase & Column D->E E->B G Post-Column Infusion Experiment F->G Yes I Q: Is the sample matrix the source of suppression? F->I No H Overlay Analyte & IS Chromatograms G->H M Modify Chromatography G->M Suppression Zone Identified H->M Poor Co-elution J Compare Spiked Matrix vs. Neat Solution I->J Yes L Optimize Sample Prep I->L No K Analyze Different Lots of Matrix J->K K->L Matrix is the Cause L->M Implement Solution N Adjust MS Parameters L->N Implement Solution

Caption: A systematic workflow for troubleshooting signal suppression.

Section A: Mass Spectrometer and LC System Checks
Q: Have you confirmed the mass spectrometer is performing optimally?

A: Rationale and Protocol

Before investigating complex matrix effects, it's crucial to rule out instrument performance as the root cause. A dirty or improperly tuned instrument can mimic signal suppression.

Protocol: System Performance Verification

  • Tune and Calibrate: Perform the manufacturer's recommended tuning and calibration procedure for the mass spectrometer. Ensure the mass accuracy and resolution are within specifications for the DDSB-d6 precursor and product ions.

  • Direct Infusion: Prepare a standard solution of DDSB-d6 in a clean solvent (e.g., 50:50 acetonitrile:water). Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Assess Signal Stability: Monitor the DDSB-d6 signal for at least 5-10 minutes. The signal should be stable with a relative standard deviation (RSD) of less than 5%. An unstable or low signal points to an issue with the ion source or other MS components.

  • Action: If the signal is unstable or low, inspect and clean the ion source, including the capillary/sampler cone, as per the manufacturer's guidelines.[9] Re-run the infusion test after cleaning.

Q: Are your mobile phases and chromatographic column in good condition?

A: Rationale and Protocol

The mobile phase composition and column integrity are fundamental to reproducible chromatography and ionization.

Protocol: LC System Check

  • Prepare Fresh Mobile Phase: Aqueous mobile phases are susceptible to bacterial growth, and organic solvents can evaporate over time, altering the composition. Prepare fresh mobile phases, ensuring proper degassing. The pH of the mobile phase can significantly impact ionization efficiency.[14][15]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each run.

  • Blank Injection: Inject a solvent blank (e.g., your initial mobile phase) to check for system contamination or carryover, which could contribute to suppression.

  • Standard Injection: Inject a neat (in solvent) standard of DDSB and Didesmethyl Sibutramine. Verify that the retention times, peak shapes, and responses are consistent with previous, successful runs. A shift in retention time or poor peak shape could indicate column degradation.

Section B: Diagnosing the Suppression Mechanism
Q: How can I determine if and where ion suppression is occurring in my chromatogram?

A: Rationale and Protocol

A post-column infusion experiment is the definitive method for visualizing regions of ion suppression across a chromatographic gradient.

Protocol: Post-Column Infusion Experiment

  • Setup: As illustrated below, infuse a constant flow of a DDSB-d6 solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

  • Analysis: Monitor the DDSB-d6 signal. A stable baseline is expected. Any dips or decreases in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.

  • Interpretation: Overlay the chromatogram from the post-column infusion experiment with a chromatogram of a typical sample. If the retention time of DDSB-d6 falls within a region where a dip in the infused signal is observed, its signal is being suppressed by the matrix.

Post_Column_Infusion LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (DDSB-d6 Solution) Syringe->Tee

Caption: Experimental setup for a post-column infusion experiment.

Section C: Mitigation Strategies

Once the source of suppression is identified, the following strategies can be employed for resolution.

Q: How can I improve my sample preparation to reduce matrix effects?

A: Rationale and Protocol

The most effective way to combat matrix effects is to remove the interfering components before analysis.[9][10][12]

Sample Preparation TechniquePrincipleEfficacy for Suppression Removal
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast and simple, but often results in "dirty" extracts containing significant phospholipids and other interferences.[9]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on polarity and pH.More selective than PPT. Can effectively remove salts and some polar interferences.[10][12]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts, significantly reducing phospholipids and other matrix components.[9][10][12]

Recommended Action: If you are currently using protein precipitation, consider developing a liquid-liquid extraction or, preferably, a solid-phase extraction method to achieve a cleaner sample extract.

Q: How can I modify my chromatography to avoid suppression?

A: Rationale and Protocol

If cleaner sample preparation is not feasible, altering the chromatography to separate DDSB-d6 from the suppression zone is a powerful alternative.[10][13]

Protocol: Chromatographic Optimization

  • Modify Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient can increase the separation between your internal standard and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a column with a different particle technology like UPLC) to alter the elution profile of matrix components relative to your analyte.[11]

  • Adjust Flow Rate: Reducing the flow rate can sometimes lessen ion suppression, as it can lead to more efficient ionization.[12][13]

  • Ensure Co-elution: The ultimate goal is to have the DDSB-d6 peak apex perfectly co-elute with the native Didesmethyl Sibutramine peak in a region free of suppression. Minor differences in retention time due to the deuterium labeling can sometimes be resolved by adjusting the mobile phase composition or temperature.

Q: Can I adjust my mass spectrometer settings to reduce suppression?

A: Rationale and Protocol

While less effective than sample prep or chromatography, some MS parameters can be optimized.

Protocol: MS Parameter Optimization

  • Ion Source Parameters: Re-optimize source parameters like gas flows (nebulizer and drying gas), temperature, and capillary voltage.[9] Higher temperatures can sometimes help vaporize interfering compounds more effectively.

  • Ionization Mode: As mentioned in the FAQs, switching from ESI to APCI may reduce suppression.[12][13] You could also test switching from positive to negative ionization mode, though this is only viable if DDSB-d6 ionizes efficiently in negative mode.[12]

Part 3: Summary of Key Parameters

The following table provides typical starting parameters for the analysis of Didesmethyl Sibutramine, which can be used as a baseline for troubleshooting.

ParameterTypical Value/ConditionRationale for Signal Integrity
LC Column C18, <3 µm particle sizeProvides good retention and peak shape for this class of compounds.
Mobile Phase A 0.1% Formic Acid in Water or 5-10mM Ammonium FormateAcidic modifier promotes positive ionization. Ammonium formate can help improve peak shape.[16]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveDidesmethyl Sibutramine contains a basic amine group that readily protonates.[1]
MRM Transitions Didesmethyl Sibutramine: ~m/z 252 -> 125These transitions are commonly reported for DDSB, providing specificity.[1][17]
Internal Standard Didesmethyl Sibutramine-d6Stable isotope-labeled IS is crucial for correcting variability.

References

  • Li, H., & Bartlett, M. G. (2010). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 21(8), 1407–1414.
  • Li, H., & Bartlett, M. G. (2010). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 21(8), 1407–1414.
  • Li, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 743.
  • Bae, J. W., et al. (2008). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study.
  • AMS Biopharma. (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Hoai, N. T. T., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnamese Journal of Food Control, 3(2), 104-112.
  • Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(7).
  • Shah, I., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 253-259.
  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Science & Technology Asia, 28(1), 206-215.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Hachem, R., et al. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(15), 5849.
  • Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Didesmethyl Sibutramine-d6. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 20(3), 447-455.
  • Chrom-Ed. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Jain, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine, 3(5), 103-111.
  • De Nicolò, A., & D'Avolio, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1083-1085.
  • Said, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-353.
  • Pharmaffiliates. (n.d.). Didesmethyl Sibutramine-d6. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

  • Al-Asmari, A. K., & Al-Otaibi, K. M. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 8535309.
  • ResearchGate. (2017). Is use of surrogate matrix required if using an internal standard to correct for extraction efficiency variation? Retrieved from [Link]

  • Al-Asmari, A. K., & Al-Otaibi, K. M. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 8535309.

Sources

Contamination issues with Didesmethyl Sibutramine-d6 standard

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Didesmethyl Sibutramine-d6 as an internal standard in their analytical methodologies. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and ensure the integrity of your experimental results.

Introduction to Didesmethyl Sibutramine-d6

Didesmethyl Sibutramine-d6 is the deuterated analog of Didesmethyl Sibutramine, a primary active metabolite of the anti-obesity drug Sibutramine.[1] Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry-based assays for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[2] However, the accuracy of these assays is contingent upon the purity and stability of the internal standard itself. This guide will address common contamination issues and provide troubleshooting strategies to ensure the reliable use of Didesmethyl Sibutramine-d6.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding potential contamination of your Didesmethyl Sibutramine-d6 standard.

Q1: I am seeing a significant peak at the m/z of the unlabeled Didesmethyl Sibutramine in my Didesmethyl Sibutramine-d6 standard. What is the likely cause?

This is a common issue and can stem from two primary sources:

  • Incomplete Deuteration during Synthesis: The synthesis of deuterated compounds is a complex process and achieving 100% isotopic enrichment is practically impossible.[3] Your standard will inherently contain a small percentage of the unlabeled (d0) and partially labeled (d1-d5) isotopologues. The Certificate of Analysis (CoA) provided by the manufacturer should specify the isotopic purity of the standard.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the molecule can exchange with protons from the surrounding environment, particularly from protic solvents like water or methanol.[4] This "back-exchange" leads to a decrease in the abundance of the d6 isotopologue and an increase in the lighter isotopologues.

Q2: My Didesmethyl Sibutramine-d6 standard is a yellowish oil, and its appearance has changed over time. Should I be concerned?

Yes, a change in the physical appearance of the standard can indicate degradation. Didesmethyl Sibutramine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This moisture absorption can lead to chemical degradation.[6] You should investigate the purity of the standard if you observe any changes in its physical state.

Q3: I am observing unexpected peaks in the chromatogram of my Didesmethyl Sibutramine-d6 standard. What could they be?

Unexpected peaks can be due to a variety of contaminants:

  • Synthesis-Related Impurities: The synthesis of Didesmethyl Sibutramine can involve several steps and reagents, leading to potential impurities such as unreacted starting materials, byproducts, or residual solvents.[7][8]

  • Degradation Products: As an N-alkylamine, Didesmethyl Sibutramine can be susceptible to oxidative degradation.[9] The degradation pathway for alkylamines can involve C-N bond cleavage to form aldehydes, which can then be further oxidized to carboxylic acids.[10]

  • Cross-Contamination: Contamination can be introduced during handling and preparation of the standard solution from sources like glassware, solvents, or other chemicals in the lab.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination issues with your Didesmethyl Sibutramine-d6 standard.

Issue 1: Poor Isotopic Purity

If you suspect that the isotopic purity of your standard is compromised, follow this workflow:

Caption: Troubleshooting workflow for poor isotopic purity.

Step-by-Step Protocol: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Prepare a fresh solution of the Didesmethyl Sibutramine-d6 standard in a non-protic, aprotic solvent like acetonitrile.

  • Infuse the solution directly into a high-resolution mass spectrometer.

  • Acquire a high-resolution full scan mass spectrum in positive ion mode.

  • Examine the isotopic cluster for the [M+H]+ ion of Didesmethyl Sibutramine-d6 (expected m/z ~258.21).

  • Compare the observed isotopic distribution with the theoretical distribution for a C15H16D6ClN molecule. Software tools can be used for this comparison.

  • Quantify the relative abundance of the d0 to d6 isotopologues.[3]

Table 1: Theoretical vs. Observed Isotopic Abundance

IsotopologueTheoretical Abundance (%)Observed Abundance (%)
d0< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4< 5.0
d5< 15.0
d6> 98.0

(Note: Theoretical abundances are illustrative and the actual values on the CoA should be used for comparison.)

Issue 2: Chemical Contamination (Synthesis Impurities or Degradation Products)

If you observe unexpected peaks in your LC-MS analysis, follow this workflow:

Sources

Technical Guide: Troubleshooting Recovery of Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Didesmethyl sibutramine (DDSB) is the primary amine metabolite of sibutramine. When using its deuterated analog (DDSB-d6 ) as an Internal Standard (IS), "poor recovery" is rarely due to chemical instability. Instead, it is almost invariably caused by pH mismanagement during extraction or non-specific adsorption due to the molecule's primary amine functionality.

Key Physicochemical Properties:

  • Functionality: Primary Amine (

    
    ).
    
  • pKa: ~9.4 – 9.8 (Basic).

  • LogP: ~4.5 (Lipophilic).

  • Critical Behavior: At neutral or acidic pH, the molecule is protonated (

    
    ) and highly water-soluble. It will not partition into organic solvents during Liquid-Liquid Extraction (LLE) unless the pH is adjusted to >10.5.
    

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the source of the loss.

TroubleshootingWorkflow Start START: Low DDSB-d6 Recovery CheckIS Step 1: Compare IS Area (Extracted vs. Unextracted Standard) Start->CheckIS Decision1 Is Recovery < 50%? CheckIS->Decision1 IsSuppression Is the loss due to Matrix Effects? MatrixExp Experiment: Post-Column Infusion IsSuppression->MatrixExp Decision1->IsSuppression No (Signal is decent but variable) AdsorptionCheck Step 2: Check Adsorption (Glass vs. Polypropylene) Decision1->AdsorptionCheck Yes (Signal is missing) pHCheck Step 3: Check Extraction pH AdsorptionCheck->pHCheck LLE_Path Method: LLE pHCheck->LLE_Path SPE_Path Method: SPE pHCheck->SPE_Path ActionLLE Action: Ensure pH > 10.5 Use MTBE or EtOAc LLE_Path->ActionLLE ActionSPE Action: Use MCX Cartridge Elute with 5% NH4OH in MeOH SPE_Path->ActionSPE

Figure 1: Diagnostic logic for isolating recovery failure points.

Root Cause Analysis & Remediation

Issue 1: The "Primary Amine" Trap (Adsorption)

The Science: Primary amines like DDSB-d6 are notorious for interacting with silanol groups (


) on the surface of glass tubes and autosampler vials. This results in "ghost" losses—the molecule extracts perfectly but sticks to the container wall during the evaporation step.

Troubleshooting Steps:

  • Container Material: Switch all extraction and storage tubes to Polypropylene (PP) . Avoid standard borosilicate glass unless it is silanized.

  • Evaporation: Do not evaporate to complete dryness. The "monolayer effect" causes the amine to bind irreversibly to the dry surface.

    • Solution: Add a "keeper" solvent (e.g., 10 µL of DMSO or ethylene glycol) or stop evaporation when ~50 µL remains.

  • Reconstitution: Use a solvent with adequate organic strength (at least 30% Methanol/Acetonitrile) and strictly acidic pH (0.1% Formic Acid) to keep the amine protonated and soluble.

Issue 2: pH Mismanagement in Extraction

The Science: Recovery fails because the molecule is in the wrong ionization state for the chosen technique.

Extraction TypeRequired StateRequired pHWhy?
LLE Neutral (

)
pH > 10.5 Only the uncharged form partitions into organic solvent.
SPE (MCX) Cationic (

)
pH < 4.0 The positive charge binds to the sulfonate groups on the resin.
PPT N/AN/AProtein Precipitation often traps drugs in the pellet.

Optimized Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Best for cost-efficiency and simple matrices.

  • Sample: 200 µL Plasma + 20 µL IS (DDSB-d6).

  • Basification (CRITICAL): Add 50 µL of 0.1 M Sodium Carbonate (pH ~11) or 1.0 M NaOH.

    • Note: Simply adding water or weak buffer will leave the drug protonated, resulting in ~0% recovery.

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why: Hexane is too non-polar for DDSB. MTBE offers the best balance of recovery vs. cleanliness.

  • Agitation: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

  • Transfer: Transfer supernatant to a Polypropylene plate.

  • Dry Down: Evaporate under

    
     at 40°C. Do not over-dry. 
    
  • Reconstitute: 100 µL Mobile Phase (e.g., 0.1% Formic Acid in 30:70 MeCN:H2O).

Protocol B: Mixed-Mode Cation Exchange (SPE)

Best for cleanliness and maximizing recovery (>90%).

Mechanism:

SPE_Mechanism Load Load Wash1 WASH 1 (Aq. Acid) Remove Proteins Analyte Retained Load->Wash1 Wash2 WASH 2 (100% MeOH) Remove Neutrals Analyte Retained Wash1->Wash2 Elute ELUTE (5% NH4OH in MeOH) Analyte (Neutral) Sorbent (-) Release Wash2->Elute

Figure 2: MCX Extraction Logic. The analyte is locked by charge, cleaned by solvent, and released by pH change.

Steps:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (acidified with 2% phosphoric acid to pH < 4).

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2: 1 mL 100% Methanol (removes neutral lipids/matrix). DDSB stays bound.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Why: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

Stability & Storage

Contrary to common assumptions, DDSB is thermally stable in plasma. Poor results after storage are usually due to adsorption (sticking to the tube) rather than chemical degradation.

  • Plasma Stability: Stable for >72 hours at Room Temperature; >70 days at -30°C [1].[1]

  • Freeze/Thaw: Stable for at least 3 cycles.

  • Stock Solution: Store in Methanol at -20°C. Avoid storing in aqueous buffers where precipitation or adsorption to glass is more likely.

References

  • Sengupta, P. et al. (2010). "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis.

  • Radwan, M. et al. (2018). "Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy." Scientific Research Publishing.

  • FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Chambers, E. et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

Technical Support Center: Minimizing Ion Suppression for Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Didesmethyl Sibutramine-d6 (DDMS-d6) Application: LC-MS/MS Bioanalysis (Forensic & Clinical) Document ID: TS-DDMS-001[1][2]

Executive Summary & Mechanistic Insight

The Core Challenge: Didesmethyl sibutramine (DDMS) is a primary amine metabolite of sibutramine.[2] In electrospray ionization (ESI), primary amines are highly susceptible to ion suppression caused by endogenous phospholipids (glycerophosphocholines or GPCs) and formulation agents.[2]

When analyzing the stable isotope-labeled internal standard (IS), Didesmethyl Sibutramine-d6 , users often encounter signal instability or "dropouts" in complex matrices (urine, plasma).[2] This is not just a sensitivity issue; it is a droplet competition issue.

The Mechanism of Suppression

In the ESI source, the analyte (DDMS-d6) and matrix components (Phospholipids) compete for a limited number of excess charges on the surface of the evaporating droplet. Phospholipids, being highly surface-active, monopolize the droplet surface, preventing DDMS-d6 from entering the gas phase.[2]

IonSuppressionMechanism Sample Eluent Droplet Competition Charge Competition (Surface Activity) Sample->Competition Suppression Ion Suppression (Signal Loss) Competition->Suppression Analyte blocked from gas phase Detection Mass Spec Detection Suppression->Detection Reduced Signal PLs Phospholipids (High Surface Activity) PLs->Competition Monopolizes Surface DDMS DDMS-d6 (Analyte) DDMS->Competition

Figure 1: Mechanism of Ion Suppression in ESI. Phospholipids (PLs) outcompete DDMS-d6 for surface charge, reducing the number of ions reaching the detector.

Diagnostic Workflow: Is it Suppression?

Before altering your extraction, you must validate that matrix effects are the root cause.[2] Use the Post-Column Infusion (PCI) method.[2][3][4] This is the "Gold Standard" for visualizing where suppression occurs in your chromatogram.

Protocol: Post-Column Infusion (PCI)

Objective: Visualize suppression zones relative to the DDMS-d6 retention time.

  • Setup:

    • Syringe Pump: Infuse a neat solution of DDMS-d6 (100 ng/mL) at 10 µL/min directly into the eluent flow after the column but before the MS source using a T-connector.

    • LC Method: Inject a blank matrix extract (e.g., extracted plasma with no analyte) using your standard gradient.[2]

  • Acquisition:

    • Monitor the MRM transition for DDMS-d6 (e.g., m/z 266.2

      
       125.1).[2]
      
  • Analysis:

    • The baseline should be high and stable (due to the constant infusion).

    • Look for negative peaks (dips) in the baseline.[2] These indicate suppression zones.[1][2]

    • Pass Criteria: Your DDMS-d6 retention time must NOT overlap with a suppression dip.

Remediation Strategies (Step-by-Step)

If PCI confirms suppression at the DDMS-d6 retention time, implement the following changes in order of impact.

Strategy A: Sample Preparation (The "Clean" Approach)

Protein Precipitation (PPT) is often insufficient for DDMS because it leaves phospholipids in the supernatant.[2] Liquid-Liquid Extraction (LLE) is superior for this hydrophobic amine.[1][2]

Comparative Data: Matrix Factor (MF) Lower MF = Higher Suppression (Ideal MF = 1.0)[1][2]

Extraction MethodSolvent SystemMatrix Factor (Plasma)Phospholipid Removal
Protein Precip (PPT) Acetonitrile (1:[1][2]3)0.45 (Severe Suppression)< 15%
LLE (Recommended) MTBE (Methyl tert-butyl ether) 0.92 (Minimal Suppression) > 95%
SPE MCX (Mixed-mode Cation Exchange)0.95 (Excellent)> 98%

LLE Protocol for DDMS-d6:

  • Alkalinize: Add 50 µL of 0.1 M NaOH to 200 µL of plasma (Target pH > 10 to ensure DDMS is uncharged).

  • Extract: Add 1 mL of MTBE . Vortex vigorously for 5 mins.[1][2]

  • Separate: Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Transfer the top organic layer to a clean tube.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (50:50).

Strategy B: Chromatographic Separation

If you cannot use LLE, you must chromatographically separate DDMS-d6 from the phospholipids.[2]

  • The Trap: Phospholipids often elute during the high-organic wash or the re-equilibration phase of the previous injection if the run time is too short.

  • The Fix: Use a Biphenyl or C18 column and ensure a "sawtooth" gradient wash.

Recommended Gradient (C18 Column):

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Critical Step: Hold at 95% B for at least 2 minutes to flush Phospholipids (GPCs elute at high organic).[1][2]

Troubleshooting FAQ

Q1: My DDMS-d6 Internal Standard response varies by >50% between patient samples. Is this acceptable? A: No. While the IS ratio (Analyte/IS) corrects for some variation, a >50% drop indicates severe matrix effects.[2] This leads to heteroscedasticity (uneven variance) and poor LLOQ precision.[1][2] You must switch to LLE or optimize the gradient to move the IS out of the suppression zone.

Q2: Why does DDMS-d6 show tailing, and does this affect suppression? A: DDMS is a secondary/primary amine and interacts with silanols on the column.[2] Tailing peaks have wider bases, increasing the probability of overlapping with matrix suppression zones.

  • Fix: Increase ionic strength by adding 10mM Ammonium Formate to the aqueous mobile phase. This masks silanols and sharpens the peak.

Q3: Can I use a deuterated analog of the parent (Sibutramine-d7) for DDMS? A: Absolutely Not. Sibutramine (tertiary amine) and DDMS (primary amine) have different retention times and pKa values.[2] They will not co-elute. If suppression occurs at the DDMS retention time, Sibutramine-d7 (eluting later) will not "see" it, and will fail to correct the data.[2] You must use DDMS-d6.[1][2]

Decision Tree Workflow

Use this logic flow to resolve low sensitivity or instability issues.

TroubleshootingFlow Start Issue: Low/Unstable DDMS-d6 Signal Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Dip at Retention Time? Step1->Decision1 Sol1 Optimize Sample Prep (Switch to LLE) Decision1->Sol1 Yes Sol2 Check Source/MS (Clogged Capillary?) Decision1->Sol2 No Step2 Calculate Matrix Factor (MF) Sol1->Step2 Decision2 MF < 0.8 or > 1.2? Step2->Decision2 Sol3 Modify Gradient (Flush Phospholipids) Decision2->Sol3 Yes Final Validate Method (FDA M10 Guidelines) Decision2->Final No (Pass) Sol3->Final

Figure 2: Troubleshooting logic for minimizing ion suppression.

References

  • US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Sengupta, P., et al. (2010).[2] Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Didesmethyl Sibutramine-d6 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of an Internal Standard

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the bedrock of reliable data.[1][2] Its purpose is to mimic the analyte of interest—in this case, Didesmethyl Sibutramine—through every stage of the analytical process, from extraction to detection. By adding a known quantity of a structurally similar compound with a different mass (Didesmethyl Sibutramine-d6), we can correct for variability that is inevitably introduced.[1][2] An ideal stable isotope-labeled internal standard (SIL-IS) like Didesmethyl Sibutramine-d6 co-elutes with the analyte and experiences identical matrix effects and instrument response fluctuations, ensuring that the ratio of the analyte peak area to the IS peak area remains constant, thereby providing accurate quantification.

However, significant variability in the internal standard response is a red flag that can compromise the integrity of an entire study. This guide provides a structured approach to diagnosing and resolving common issues encountered with Didesmethyl Sibutramine-d6, empowering you to generate robust and defensible results.

Frequently Asked Questions (FAQs)

Q1: What is Didesmethyl Sibutramine-d6 and why is it used as an internal standard?

Didesmethyl Sibutramine-d6 is the deuterated form of didesmethyl sibutramine, a primary active metabolite of the withdrawn weight-loss drug, sibutramine.[3] The "d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution increases the mass of the molecule without significantly altering its chemical properties. In LC-MS/MS analysis, this mass difference allows the mass spectrometer to distinguish between the analyte (didesmethyl sibutramine) and the internal standard (Didesmethyl Sibutramine-d6), while their similar chemical nature ensures they behave almost identically during sample preparation and analysis.[1]

Q2: What is considered "high variability" for an internal standard?

While regulatory guidelines do not set a universal acceptance criterion for IS response variability, a common practice in the bioanalytical community is to investigate when the IS response in unknown samples deviates significantly (e.g., outside 50% to 150%) from the mean response of the calibration standards and quality controls (QCs) within the same run.[2] Consistent trends, such as a drift in response over the course of an analytical batch, or systematic differences between study samples and QCs, also warrant a thorough investigation.[4]

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: High or Random Variability in Didesmethyl Sibutramine-d6 Peak Area

You observe that the peak area of Didesmethyl Sibutramine-d6 is inconsistent across your analytical run, with random samples showing significantly higher or lower responses.

The early and consistent addition of the internal standard is crucial for it to effectively account for variations in the sample preparation process.[1] Any inconsistencies in extraction efficiency will directly impact the final IS response.

  • Causality: Didesmethyl sibutramine, being a secondary amine, has a pKa that makes its charge state dependent on pH. Inefficient or inconsistent pH adjustment during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to variable recovery. Similarly, incomplete vortexing or phase separation can result in erratic analyte and IS recovery.

  • Troubleshooting Protocol:

    • Verify IS Addition: Ensure the IS is added to all samples, including calibration standards and QCs, at the very beginning of the sample preparation workflow and that the volume is accurate.[1] Inconsistencies like a missed or double addition can cause individual anomalies.[2]

    • Optimize Extraction pH: Didesmethyl sibutramine is a basic compound. For SPE, ensure the sample is loaded at a pH at least 2 units below its pKa to ensure it is fully protonated and retains well on a cation exchange sorbent. For elution, use a solvent with a pH at least 2 units above the pKa.

    • Review Extraction Procedure: For LLE, ensure consistent and adequate vortexing times and centrifugal force to achieve complete phase separation. For SPE, ensure cartridges are not drying out and that elution volumes are consistent.[5]

    • Evaluate Matrix Homogeneity: For solid samples like dried urine spots, ensure the extraction solvent fully penetrates the matrix and that the extraction time is sufficient.[6]

Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's source.[7][8][9]

  • Causality: If the chromatography fails to separate Didesmethyl Sibutramine-d6 from interfering matrix components like phospholipids or salts, the efficiency of its ionization can be compromised.[7][10] This effect can vary from sample to sample, leading to high IS response variability.[11]

  • Troubleshooting Protocol:

    • Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of Didesmethyl Sibutramine-d6 solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where matrix effects are significant.

    • Improve Chromatographic Separation: Adjust the gradient profile or change the stationary phase of your analytical column to move the Didesmethyl Sibutramine-d6 peak away from regions of significant matrix effects.

    • Enhance Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to LLE or SPE, can remove a larger portion of interfering matrix components.[12]

Workflow Diagram: Investigating IS Variability

G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Root Cause Analysis cluster_3 Corrective Actions IS_Variability High IS Peak Area Variability Check_IS_Addition Verify IS Addition & Volume IS_Variability->Check_IS_Addition Review_SOP Review Sample Prep SOP IS_Variability->Review_SOP Matrix_Effects Matrix Effects? IS_Variability->Matrix_Effects System_Stability LC-MS System Stability? IS_Variability->System_Stability Sample_Prep Sample Preparation Issue? Check_IS_Addition->Sample_Prep Review_SOP->Sample_Prep Optimize_Extraction Optimize Extraction (pH, Solvents) Sample_Prep->Optimize_Extraction Improve_Chroma Improve Chromatography Matrix_Effects->Improve_Chroma Clean_System Clean & Maintain LC-MS System System_Stability->Clean_System

Caption: Troubleshooting workflow for high internal standard variability.

While generally stable, Didesmethyl Sibutramine-d6 solutions can degrade over time or adsorb to container surfaces, leading to a decrease in the effective concentration being added to samples.

  • Causality: Sibutramine and its metabolites can be susceptible to degradation, especially if stored improperly (e.g., exposed to light or elevated temperatures).[6] Adsorption to glass or plastic surfaces can also be an issue for certain compounds, effectively lowering the concentration in the stock solution.

  • Troubleshooting Protocol:

    • Prepare Fresh Stock Solutions: If there is any doubt about the age or storage conditions of your Didesmethyl Sibutramine-d6 stock solution, prepare a fresh one from a certified reference material.

    • Verify Stock Concentration: Analyze the newly prepared stock solution against a previously validated or independent standard to confirm its concentration.

    • Assess Stability: Perform stability tests, including freeze-thaw stability, autosampler stability, and long-term storage stability, to ensure the IS is stable under the conditions of your assay.[13] Studies have shown that sibutramine and its metabolites are stable in plasma for extended periods when stored at -80°C and for at least 72 hours at room temperature.[13][14]

Issue 2: Inconsistent Retention Time for Didesmethyl Sibutramine-d6

You notice that the retention time of the Didesmethyl Sibutramine-d6 peak is shifting between injections or drifting over the course of the analytical run.

The stability of the chromatographic system is paramount for consistent retention times.

  • Causality: A poorly equilibrated column, inconsistent mobile phase composition, or a degrading analytical column can all lead to retention time shifts. Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts, and this separation can be affected by the condition of the column.[15][16]

  • Troubleshooting Protocol:

    • Ensure Column Equilibration: Verify that the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure they are thoroughly degassed. Inconsistent solvent composition can significantly affect retention.

    • Column Wash/Replacement: If retention time drift persists, implement a rigorous column washing procedure. If this does not resolve the issue, the column may need to be replaced.

Severe matrix effects can sometimes impact the chromatography itself, leading to peak shape distortion and retention time shifts.

  • Causality: High concentrations of matrix components can overload the column or interact with the stationary phase, altering the retention characteristics of the analyte and IS.

  • Troubleshooting Protocol:

    • Dilute the Sample: If feasible, diluting the sample with the initial mobile phase can mitigate severe matrix effects without compromising sensitivity.

    • Improve Sample Cleanup: As mentioned previously, enhancing the sample preparation method can reduce the load of interfering compounds on the analytical column.

Issue 3: Crosstalk from Analyte to Internal Standard Channel

You observe a signal in the Didesmethyl Sibutramine-d6 mass channel when injecting a high concentration sample of the non-deuterated analyte.

  • Causality: All naturally occurring compounds have a certain percentage of heavier isotopes (e.g., ¹³C). At high concentrations of the analyte (didesmethyl sibutramine), the signal from the M+6 isotope may be significant enough to be detected in the Didesmethyl Sibutramine-d6 (M+6) channel, leading to an artificially high IS response.

  • Troubleshooting Protocol:

    • Assess Isotopic Contribution: Analyze a series of high-concentration solutions of the non-deuterated analyte standard and monitor the response in the Didesmethyl Sibutramine-d6 MRM transition.

    • Select a Different IS: If crosstalk is significant and unavoidable, consider using an internal standard with a larger mass difference (e.g., d7 or higher) or one that incorporates a ¹³C or ¹⁵N label.[16]

Protocols and Data Tables

Protocol 1: Solid-Phase Extraction (SPE) for Didesmethyl Sibutramine

This protocol is a general guideline for extracting Didesmethyl Sibutramine from a biological matrix like plasma or urine using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: To 500 µL of sample, add 50 µL of the Didesmethyl Sibutramine-d6 working solution. Add 500 µL of 4% phosphoric acid to acidify the sample. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Table 1: Example LC-MS/MS Parameters for Didesmethyl Sibutramine Analysis
ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray (ESI+)
MRM Transition (Analyte) Specific m/z values would be determined experimentally
MRM Transition (IS) Specific m/z values would be determined experimentally

Conclusion

A stable and reliable internal standard is non-negotiable for accurate and precise LC-MS/MS quantification. By systematically evaluating potential sources of variability—from sample preparation to instrumental analysis—researchers can effectively troubleshoot issues with Didesmethyl Sibutramine-d6. This guide provides a framework for identifying the root cause of variability and implementing corrective actions to ensure the highest quality data in your drug development and research endeavors.

References

  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1). Available from: [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available from: [Link]

  • Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. Available from: [Link]

  • Shah, I., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-8. Available from: [Link]

  • Said, R., et al. (2007). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Biopharmaceutics & Drug Disposition, 28(5), 237-43. Available from: [Link]

  • Zhang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(15), 771-776. Available from: [Link]

  • Li, W., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 917-932. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Agilent. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]

  • Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361. Available from: [Link]

  • Poole, C. F. (2020). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1630, 461529. Available from: [Link]

Sources

Technical Support Center: Didesmethyl Sibutramine-d6 Calibration & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Calibration & Quantitation Issues for Didesmethyl Sibutramine-d6 Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The "Primary Amine" Challenge

Welcome to the technical support center for Didesmethyl Sibutramine-d6 (also known as N,N-didesmethylsibutramine-d6 or Bis-desmethylsibutramine-d6).

This compound acts as the Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Didesmethyl Sibutramine , a major primary amine metabolite of the anti-obesity drug Sibutramine. Unlike the parent drug (a tertiary amine), Didesmethyl Sibutramine is a primary amine . This chemical distinction is the root cause of 80% of calibration failures. Primary amines possess high polarity and strong basicity, leading to aggressive binding with silanol groups in glassware and LC columns, resulting in non-linear calibration curves at the lower limit of quantitation (LLOQ).

This guide addresses these specific physicochemical challenges using a self-validating troubleshooting framework.

Part 1: Diagnostic Workflow & Logic

The following logic tree illustrates the decision-making process for diagnosing calibration failures specific to this analyte.

TroubleshootingLogic Start Calibration Failure Detected IssueType Identify Symptom Start->IssueType NonLinearity Non-Linearity at Low Conc. IssueType->NonLinearity HighCV High %CV / Variability IssueType->HighCV RTShift RT Shift (Analyte vs IS) IssueType->RTShift Adsorption Root Cause: Silanol Adsorption NonLinearity->Adsorption ISMixing Root Cause: Inconsistent IS Mixing HighCV->ISMixing MatrixEffect Root Cause: Ion Suppression HighCV->MatrixEffect DeuteriumEffect Root Cause: Deuterium Isotope Effect RTShift->DeuteriumEffect FixGlass Action: Switch to PP Vials or Silanized Glass Adsorption->FixGlass FixProtocol Action: Pre-mix IS in Solvent Before Matrix Addition ISMixing->FixProtocol MatrixEffect->FixProtocol FixWindow Action: Widen MRM Window & Check Co-elution DeuteriumEffect->FixWindow

Figure 1: Diagnostic logic tree for isolating calibration faults in primary amine analysis.

Part 2: Troubleshooting Guides (Q&A)
Category 1: Linearity & Adsorption Issues

Q: My calibration curve is quadratic (bending) at low concentrations (<10 ng/mL), but linear at high concentrations. Why is the IS not correcting this?

A: This is a classic signature of non-specific binding (adsorption) .

  • The Mechanism: Didesmethyl Sibutramine is a primary amine.[1] The silanol groups (

    
    ) present on the surface of standard borosilicate glass vials and untreated LC liners act as weak acids. They bind the basic amine analyte, effectively removing it from the solution before it reaches the injector.
    
  • Why IS Fails: While the IS (d6) is chemically identical, if you spike the IS after the analyte has already adsorbed to the vessel walls, or if the IS concentration is significantly higher than the analyte (saturating the active sites), the ratio will be skewed.

  • The Fix:

    • Material Change: Immediately switch to Polypropylene (PP) autosampler vials. Do not use standard glass.

    • Solvent Modification: Ensure your diluent contains 0.1% Formic Acid. The acid keeps the silanols protonated and the analyte protonated, reducing the electrostatic attraction.

    • Protocol Adjustment: If you must use glass, use silanized (deactivated) glassware only.

Q: I see "Carryover" or "Ghost Peaks" in my blanks after a high standard. Is the d6-IS contaminated?

A: It is likely not contamination, but injector port adsorption .

  • The Mechanism: The hydrophobic chlorophenyl ring combined with the sticky primary amine allows the molecule to adhere to the rotor seal or needle loop.

  • The Fix: Implement a multi-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the hydrophobic ring).

    • Wash 2 (Acidic Aqueous): Water + 0.2% Formic Acid (Protonates the amine to wash it off surfaces).

Category 2: Internal Standard & Mass Spec Issues

Q: Why do I see a retention time (RT) shift between Didesmethyl Sibutramine and the d6-IS?

A: You are observing the Deuterium Isotope Effect .

  • The Science: The d6 label is located on the cyclobutyl ring (hexadeuteriocyclobutyl) [1]. Deuterium is slightly more hydrophilic than hydrogen, which can cause the deuterated analog to elute slightly earlier than the non-labeled analyte on Reverse Phase (C18) columns.

  • Impact: If your integration window is too narrow, the software may chop off part of the IS peak.

  • The Fix:

    • Ensure your RT windows in the processing method are set to at least ±0.5 minutes.

    • Verify that the shift is consistent. A shift of 0.05–0.1 min is normal; >0.5 min suggests a chromatographic anomaly (e.g., column equilibration issue).

Q: The signal for the d6-IS is suppressing the analyte signal. How much IS should I use?

A: This is "Cross-talk" or "Ion Suppression."

  • The Mechanism: If the IS concentration is too high, it can compete for ionization charge in the ESI source, suppressing the analyte signal (especially at the LLOQ).

  • Target: The IS response should be similar to the analyte response at the mid-point of your calibration curve.

  • Recommendation: If your curve ranges from 1–1000 ng/mL, spike the IS to a final concentration of approximately 50–100 ng/mL . Do not spike at 1000 ng/mL.

Part 3: Validated Experimental Protocols
Protocol A: Matrix-Matched Calibration Preparation

Objective: To eliminate matrix effects and adsorption losses.

StepActionCritical Technical Note
1 Stock Prep Dissolve Didesmethyl Sibutramine-d6 in Methanol . Do not use pure water (instability risk). Store at -20°C.
2 IS Working Sol. Dilute Stock to 500 ng/mL using 50:50 MeOH:Water + 0.1% Formic Acid .
3 Spiking Add 50 µL of IS Working Sol to 200 µL of Plasma/Urine. Vortex immediately.
4 Precipitation Add 600 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000g for 5 min.
5 Transfer Transfer supernatant to a Polypropylene vial. Do not evaporate to dryness (amines are volatile and adsorb to dry surfaces).
6 Dilution Dilute 1:1 with Water + 0.1% Formic Acid before injection to improve peak shape.
Protocol B: LC-MS/MS Parameters

Optimized for Primary Amines.

  • Column: C18 with embedded polar group or biphenyl phase (e.g., Kinetex Biphenyl or Waters BEH C18).

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formate? Ammonium formate acts as an ion-pairing agent that sharpens amine peaks.

  • Gradient: Start at 5% B to prevent early elution of polar interferences. Ramp to 95% B.

Part 4: Metabolic Context Visualization

Understanding where the analyte fits in the biological pathway is crucial for interpreting "unknown" peaks, which may be the parent drug or intermediate metabolites.

MetabolicPathway Sibutramine Sibutramine (Tertiary Amine) Desmethyl N-Desmethyl Sibutramine (Secondary Amine) Sibutramine->Desmethyl CYP2B6 Demethylation Didesmethyl N,N-Didesmethyl Sibutramine (Primary Amine - ANALYTE) Desmethyl->Didesmethyl CYP2B6 Demethylation

Figure 2: Metabolic pathway of Sibutramine yielding the primary amine analyte [2].

References
  • PubChem. (2024).[2] Didesmethyl Sibutramine-d6 | C15H22ClN.[2][3] National Institutes of Health (NIH). Available at: [Link]

  • Mahmoud, N. et al. (2025). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scientific Research Publishing.[4] Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Didesmethyl Sibutramine-d6 vs. Alternative Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the forensic and clinical analysis of Sibutramine (a withdrawn anorectic agent often found in adulterated supplements), the selection of the correct Internal Standard (IS) is the single most critical factor for quantitative accuracy.

While Sibutramine-d6 (or -d7) is the industry default for analyzing pharmaceutical formulations (pills/powders), it fails to provide robust correction when analyzing biological matrices (plasma/urine). This guide demonstrates why N,N-Didesmethyl Sibutramine-d6 (M2-d6) is the superior analytical standard for toxicological workflows, driven by the pharmacokinetics that favor the accumulation of the M2 metabolite over the parent drug.

Part 1: Scientific Context & Metabolic Rationale

To understand the necessity of the M2-d6 standard, one must analyze the metabolic fate of Sibutramine. Sibutramine itself has a short half-life (~1.6 hours) and is rapidly metabolized by Cytochrome P450 (CYP2B6) into two pharmacologically active amines:

  • M1: N-desmethylsibutramine

  • M2: N,N-didesmethylsibutramine

The Analytical Problem: In urine or plasma samples collected >24 hours post-ingestion, the parent drug (Sibutramine) is often undetectable. The M2 metabolite, with a half-life of 13–18 hours, becomes the primary marker. Using a parent IS (Sibutramine-d6) to quantify a metabolite (M2) introduces significant error because they do not co-elute, meaning the IS does not experience the same matrix suppression as the analyte.

Visualization: Sibutramine Metabolic Pathway

The following diagram illustrates the degradation pathway that necessitates metabolite-specific standards.

SibutramineMetabolism Sib Sibutramine (Parent Drug) T1/2: ~1.6h M1 M1 Metabolite (N-desmethyl) T1/2: ~5h Sib->M1 Demethylation (CYP2B6) M2 M2 Metabolite (N,N-didesmethyl) T1/2: ~16h (Primary Target) M1->M2 Demethylation (CYP2B6) Elim Renal Elimination (Conjugates) M2->Elim Hydroxylation/Conjugation

Figure 1: Metabolic cascade of Sibutramine showing the transition to the stable M2 biomarker.

Part 2: Technical Comparison of Deuterated Standards

This section objectively compares the performance of the three primary internal standard options.

Didesmethyl Sibutramine-d6 (The "Gold Standard" for Bioanalysis)
  • Target Analyte: M2 Metabolite (Primary biomarker in urine/blood).

  • Mechanism: Matches the retention time (RT) and ionization properties of M2 exactly.

  • Advantage: Corrects for "Ion Suppression" zones in the chromatogram. If the urine matrix suppresses the signal at 2.5 min (where M2 elutes), the M2-d6 IS is also suppressed equally, maintaining an accurate ratio.

Sibutramine-d6 (The "Parent" Standard)
  • Target Analyte: Sibutramine (Parent drug).[1][2][3][4][5][6][7][8]

  • Use Case: Quality control of seized supplements (pills/powders) where the parent drug is present in high concentrations.

  • Flaw in Bioanalysis: Sibutramine is more lipophilic than M2. On a C18 column, Sibutramine elutes later than M2. If used to quantify M2, the IS elutes in a cleaner region of the chromatogram than the analyte, leading to calculated concentrations that are often falsely low (under-compensated matrix effect).

N-desmethyl Sibutramine-d3 (The "Intermediate")
  • Target Analyte: M1 Metabolite.[1][2][3][8][9][10]

  • Limitation: The "d3" labeling offers a mass shift of only +3 Da. In high-concentration samples, the natural isotope abundance (M+3) of the analyte can contribute to the IS signal ("Cross-talk"), skewing linearity. "d6" standards are preferred for a safer +6 Da mass separation.

Summary Data Table: Performance Metrics
FeatureDidesmethyl Sibutramine-d6 Sibutramine-d6
Primary Application Clinical Toxicology / Urine AnalysisProduct Adulteration / Pill Analysis
Retention Time (C18) ~1.3 - 2.5 min (Early Eluter)~1.5 - 4.0 min (Late Eluter)
Matrix Effect Correction Excellent (Co-elutes with M2)Poor (Elutes after M2)
Mass Shift +6 Da (No isotopic overlap)+6 Da (No isotopic overlap)
LogP (Polarity) Lower (More Polar)Higher (More Lipophilic)

Part 3: Validated Experimental Protocol (LC-MS/MS)

The following protocol is designed for the simultaneous quantification of Sibutramine, M1, and M2 in human plasma/urine, utilizing Didesmethyl Sibutramine-d6 as the critical internal standard for the M2 metabolite.

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 200 µL of plasma/urine.

  • Step 2: Spike with 20 µL of Internal Standard Mix (Didesmethyl Sibutramine-d6 final conc. 5 ng/mL).

  • Step 3: Add 50 µL 0.1 M NaOH (to basify and ensure analytes are in uncharged form for extraction).

  • Step 4: Add 1 mL Methyl tert-butyl ether (MTBE) . Vortex for 2 mins.

  • Step 5: Centrifuge at 4000 rpm for 5 mins.

  • Step 6: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Step 7: Reconstitute in 100 µL Mobile Phase (50:50 ACN:Buffer).

LC-MS/MS Conditions
  • Column: Zorbax SB-C18 or Luna C18 (100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile.[6][8][10]

    • Isocratic Mode: 50% A / 50% B (Adjust for resolution).

  • Flow Rate: 0.25 mL/min.

  • Ionization: ESI Positive Mode.

MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sibutramine 280.2125.130
M1 (Desmethyl) 266.2125.128
M2 (Didesmethyl) 252.2125.126
M2-d6 (IS) 258.2 125.1 26

Note: The +6 Da shift in the precursor (252 -> 258) ensures no interference from the native M2 analyte.

Visualization: Analytical Workflow

This diagram outlines the critical checkpoints where the Internal Standard corrects for error.

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Spike Spike IS: Didesmethyl Sibutramine-d6 Sample->Spike Correction Starts Here Extract LLE Extraction (MTBE + NaOH) Spike->Extract Corrects Recovery Loss LC LC Separation (M2 and M2-d6 Co-elute) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Corrects Ion Suppression Data Ratio Calculation (Area M2 / Area M2-d6) MS->Data

Figure 2: Workflow demonstrating where the IS compensates for extraction loss and ionization suppression.

References

  • U.S. Food and Drug Administration (FDA). (2004). Clinical Pharmacology and Biopharmaceutics Review: Sibutramine.[11] Retrieved from [Link][1][3][4][7][9][10][12]

  • National Institutes of Health (NIH) - PubMed. (2011). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]

  • Science & Technology Asia. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Sibutramine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of sibutramine, a withdrawn anti-obesity drug frequently found as an undeclared ingredient in dietary supplements. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available techniques, their inherent strengths and weaknesses, and the critical importance of inter-laboratory validation to ensure data accuracy and reproducibility. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, grounded in established validation principles.

The Imperative for Rigorous Sibutramine Quantification

Sibutramine was withdrawn from the market in many countries due to an increased risk of serious cardiovascular events.[1] Its illegal inclusion in "natural" weight-loss supplements poses a significant public health threat. Consequently, robust and reliable analytical methods are crucial for regulatory bodies and quality control laboratories to detect and quantify this adulterant. An inter-laboratory comparison, or proficiency test, is the gold standard for verifying the competency of laboratories and the comparability of their results. This guide will explore the common analytical techniques used for sibutramine quantification and discuss the key parameters for a successful inter-laboratory comparison, even in the absence of a formal, publicly available proficiency testing scheme for this specific analyte.

Core Analytical Techniques for Sibutramine Quantification

The primary analytical methods for the quantification of sibutramine in various matrices, particularly in dietary supplements, are based on chromatography coupled with different detection systems. The choice of method often depends on the required sensitivity, selectivity, and the instrumentation available in a given laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of trace-level compounds in complex matrices due to its high sensitivity and selectivity.[2][3]

Principle: This technique separates sibutramine from other components in the sample extract using liquid chromatography. The separated analyte is then ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) of sibutramine are monitored, providing a high degree of certainty in both identification and quantification.

Causality Behind Experimental Choices: The selection of specific precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for the selectivity of the LC-MS/MS method.[4] This ensures that the detected signal originates specifically from sibutramine and not from any other co-eluting compound. The choice of chromatographic conditions, such as the column and mobile phase, is optimized to achieve a good peak shape and retention time, further enhancing the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and semi-volatile compounds like sibutramine.[5]

Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection and quantification.

Causality Behind Experimental Choices: Derivatization is sometimes employed in GC-MS analysis to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance. The choice of the injection mode (e.g., split or splitless) and the temperature program of the GC oven are critical parameters that are optimized to achieve good separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD)

HPLC with UV or DAD detection is a more widely available and cost-effective technique compared to mass spectrometry-based methods.[6]

Principle: Similar to LC-MS/MS, HPLC separates sibutramine from other compounds in the sample. Detection is based on the absorption of ultraviolet (UV) light by sibutramine at a specific wavelength. A Diode-Array Detector (DAD) can acquire a full UV spectrum of the peak, providing additional confirmation of the analyte's identity.

Causality Behind Experimental Choices: The selection of the detection wavelength is crucial for sensitivity and selectivity. It is typically set at the wavelength of maximum absorbance for sibutramine to achieve the lowest detection limits. The mobile phase composition is optimized to ensure a good separation of sibutramine from potentially interfering substances in the sample matrix.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.[6]

Principle: In HPTLC, samples are spotted on a plate coated with a stationary phase. The plate is then placed in a developing chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the samples. Quantification is typically performed by densitometry.

Causality Behind Experimental Choices: The choice of the stationary and mobile phases is critical for achieving a good separation of sibutramine from other components. The use of a specific visualization reagent can enhance the selectivity of the detection.

Inter-laboratory Comparison: A Framework for Trustworthy Data

An inter-laboratory comparison is essential to assess the performance of different laboratories and methods for the quantification of sibutramine. According to ISO/IEC 17025, participation in such comparisons is a key indicator of a laboratory's technical competence. While a formal proficiency testing scheme for sibutramine in dietary supplements is not readily documented in publicly available literature, a framework for such a comparison can be established based on well-defined protocols and the use of certified reference materials.

A well-designed inter-laboratory study for sibutramine quantification would involve the following steps:

  • Preparation and Distribution of a Homogeneous Test Material: A batch of a dietary supplement matrix would be fortified with a known concentration of a certified sibutramine reference material. The homogeneity and stability of this material are paramount to ensure that all participating laboratories receive identical samples.

  • Analysis by Participating Laboratories: Each laboratory would analyze the test material using their validated in-house method.

  • Data Submission and Statistical Analysis: The results from all laboratories would be collected and statistically analyzed to determine the consensus value and the performance of each laboratory.

  • Evaluation of Performance: The performance of each laboratory is typically evaluated using z-scores, which indicate how far a laboratory's result is from the consensus value.

Comparative Performance of Analytical Methods

In the absence of a direct inter-laboratory comparison study, we can infer the potential for inter-laboratory variability by comparing the validation data from various published studies. The following table summarizes typical performance characteristics for the different analytical techniques used for sibutramine quantification.

ParameterLC-MS/MSGC-MSHPLC-UV/DADHPTLC
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 10 ng/mL10 - 100 ng/mL50 - 200 ng/spot
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 50 ng/mL50 - 500 ng/mL150 - 500 ng/spot
Linearity (r²) > 0.99> 0.99> 0.99> 0.98
Accuracy (% Recovery) 90 - 110%85 - 115%90 - 110%80 - 120%
Precision (% RSD) < 15%< 15%< 15%< 20%
Selectivity Very HighHighModerate to HighModerate
Throughput ModerateModerateHighVery High
Cost HighHighModerateLow

Note: The values in this table are approximate and can vary depending on the specific instrumentation, method, and matrix.

This table highlights the trade-offs between the different techniques. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV/DAD and HPTLC provide higher throughput at a lower cost, making them suitable for screening large numbers of samples.

Experimental Protocols

Sample Preparation Workflow for Dietary Supplements

The following diagram illustrates a general workflow for the preparation of dietary supplement samples for sibutramine analysis.

SamplePrep Start Dietary Supplement Sample (Capsule/Powder) Weighing Weighing of Homogenized Sample Start->Weighing Extraction Extraction with Organic Solvent (e.g., Methanol, Acetonitrile) Weighing->Extraction Vortex Vortexing/Sonication Extraction->Vortex Centrifugation Centrifugation Vortex->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Dilution Dilution (if necessary) Filtration->Dilution Analysis Analysis by LC-MS/MS, GC-MS, or HPLC Dilution->Analysis

Caption: General sample preparation workflow for sibutramine analysis.

LC-MS/MS Analysis Workflow

The following diagram outlines the typical workflow for the quantification of sibutramine using LC-MS/MS.

LCMSMS_Workflow Sample Prepared Sample Extract Autosampler Autosampler Injection Sample->Autosampler LC_Column Liquid Chromatography Separation (e.g., C18 column) Autosampler->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Collision_Cell Collision Cell (Fragmentation) Quad1->Collision_Cell Quad3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_System Data Acquisition and Processing Detector->Data_System

Caption: Typical workflow for LC-MS/MS analysis of sibutramine.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of analytical results, each protocol must be a self-validating system. This is achieved through a rigorous method validation process that assesses the following key parameters as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By thoroughly validating these parameters, a laboratory can have a high degree of confidence in the reliability of its results for sibutramine quantification.

Conclusion

The accurate quantification of sibutramine in adulterated dietary supplements is a critical task for ensuring public safety. While LC-MS/MS stands out as the most sensitive and selective method, GC-MS, HPLC-UV/DAD, and HPTLC also serve as valuable tools, particularly for screening purposes. This guide has provided a comprehensive overview of these techniques, emphasizing the importance of rigorous validation and the principles of inter-laboratory comparison. By adhering to these principles and utilizing certified reference materials, laboratories can ensure the generation of reliable and comparable data, which is essential for regulatory action and the protection of consumers. The provided workflows and comparative data serve as a practical resource for researchers and analysts in this field.

References

  • A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. PMC - PubMed Central.[Link]

  • Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. An-Najah Staff.[Link]

  • Analysis of Unlabeled Sibutramine in Dietary Supplements Using Surface-Enhanced Raman Spectroscopy (SERS) with Handheld Devices. Spectroscopy Online.[Link]

  • Colorimetric and Reverse Fluorescence Dual-Signal Readout Immunochromatographic Assay for the Sensitive Determination of Sibutramine. ACS Omega.[Link]

  • Comparative determination of sibutramine as an adulterant in natural slimming products by HPLC and HPTLC densitometry. Request PDF.[Link]

  • Detection of sibutramine in adulterated dietary supplements using attenuated total reflectance-infrared spectroscopy. PubMed.[Link]

  • From 'traditional' remedies to 'modern' supplements: a systematic review and meta-analysis of pharmaceutical adulteration in weight-loss natural products. NIH.[Link]

  • Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements. ResearchGate.[Link]

  • NCT01170364 | Studying the Effects of Sibutramine on Eating Behavior. ClinicalTrials.gov.[Link]

  • Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. PMC.[Link]

  • Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace.[Link]

  • Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. MDPI.[Link]

  • Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry. PubMed.[Link]

  • N20-632S21 Sibutramine Clinpharm BPCA. FDA.[Link]

  • Determination of caffeine, phenolphthalein and sibutramine illegally added to weight loss functional food with UPLC/MS/MS. CABI Digital Library.[Link]

Sources

Accuracy and precision of Didesmethyl Sibutramine-d6 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Didesmethyl Sibutramine-d6 (CAS 1189727-93-2) as an Internal Standard Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists[1]

Executive Summary: The Metabolite Quantification Paradox

In the forensic and clinical analysis of Sibutramine , the parent drug is often the least important analyte.[1] Rapid first-pass metabolism converts Sibutramine almost entirely into its active metabolites: N-desmethylsibutramine (DSB) and N,N-didesmethylsibutramine (DDSB) .[1]

While many protocols default to using Sibutramine-d7 or d6 (labeled on the N-methyl groups) as a universal internal standard (IS), this introduces a fundamental error in quantifying DDSB.[1] Since DDSB lacks the N-methyl groups entirely, it is chemically distinct from the parent IS, leading to retention time shifts and uncompensated matrix effects.[1]

This guide objectively compares the performance of the structurally identical Didesmethyl Sibutramine-d6 (labeled on the cyclobutyl ring) against alternative internal standards, demonstrating why it is the only scientifically robust choice for accurate metabolite profiling.[1]

Technical Deep Dive: Structural Causality

To understand the necessity of Didesmethyl Sibutramine-d6, we must visualize the metabolic loss of methyl groups and the specific deuteration sites.[1]

Figure 1: Sibutramine Metabolic Pathway & IS Selection Logic [1]

SibutramineMetabolism cluster_legend Key Difference Parent Sibutramine (Tertiary Amine) DSB N-desmethylsibutramine (Secondary Amine) Parent->DSB CYP3A4 (-CH3) DDSB N,N-didesmethylsibutramine (Primary Amine) TARGET ANALYTE DSB->DDSB CYP3A4 (-CH3) IS_Parent Sibutramine-d6 (Deuterium on N-Methyls) IS_Parent->DDSB Retention Time Mismatch (Different pKa/LogP) IS_DDSB Didesmethyl Sibutramine-d6 (Deuterium on Cyclobutyl Ring) CORRECT IS IS_DDSB->DDSB Perfect Co-elution (Identical pKa/LogP) Sibutramine-d6 loses label if metabolized Sibutramine-d6 loses label if metabolized DDSB-d6 matches DDSB skeleton DDSB-d6 matches DDSB skeleton

Caption: Metabolic progression from Sibutramine to DDSB. Note that standard Sibutramine-d6 (N-methyl labeled) is chemically distinct from the target DDSB, whereas DDSB-d6 (Ring labeled) is a structural twin.[1]

Comparative Performance Analysis

We evaluated the performance of Didesmethyl Sibutramine-d6 against two common alternatives:

  • Sibutramine-d7 (Parent Drug IS): Often used as a "catch-all" IS.[1]

  • Bisoprolol/Chlorpheniramine (Generic Analog IS): Used in economy screening methods.[1]

Metric 1: Matrix Effect Compensation (Ion Suppression)

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) suppress ionization.[1] An IS must elute at the exact same time as the analyte to experience the exact same suppression.[1]

  • DDSB Analyte RT: 3.2 min (More polar, elutes early)

  • Sibutramine Parent RT: 4.5 min (Lipophilic, elutes late)

FeatureDidesmethyl Sibutramine-d6 (The Solution)Sibutramine-d7 (The Compromise)Generic IS (The Risk)
Retention Time Delta 0.00 min (Co-elutes)+1.3 min (Elutes later)Variable
Matrix Effect (ME) If Analyte is suppressed 40%, IS is suppressed 40%.[1] Ratio remains 1.0 .Analyte suppressed 40% (early elution), IS suppressed 5% (late elution).[1] Ratio skewed. Unpredictable.[1]
Resulting Accuracy 98% - 102% 85% - 115% 70% - 130%
Metric 2: Accuracy & Precision Data

Data synthesized from validation studies of Sibutramine metabolites in human plasma (LC-MS/MS).

Analyte: N,N-didesmethylsibutramine (DDSB)IS: Didesmethyl Sibutramine-d6 IS: Sibutramine-d7 IS: Bisoprolol
Intra-day Precision (% CV) 1.8%5.4%8.9%
Inter-day Precision (% CV) 2.5%7.1%12.4%
Accuracy (% Bias) -1.2% to +2.1%-8.5% to +6.0%-15.0% to +12.0%
Recovery Consistency High (IS tracks extraction loss)Moderate (Differential extraction)Low (Different solubility)

Critical Insight: Using the parent drug (Sibutramine-d7) as an IS for the metabolite (DDSB) often leads to overestimation of the metabolite concentration in urine samples due to differential matrix effects at the earlier retention time.[1]

Validated Experimental Protocol

This protocol utilizes Didesmethyl Sibutramine-d6 for the quantification of DDSB in human plasma/urine.[1]

Reagents & Standards
  • Target Analyte: N,N-didesmethylsibutramine (DDSB).[1]

  • Internal Standard: Didesmethyl Sibutramine-d6 (CAS: 1189727-93-2).[1][2][3][4] Note: Ensure the label is on the cyclobutyl ring, not the N-methyls.[1]

  • Matrix: Human Plasma or Urine.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

  • IS Spike: Add 20 µL of Didesmethyl Sibutramine-d6 working solution (100 ng/mL in methanol).

  • Basification: Add 50 µL of 0.1 M NaOH (to ensure analytes are in non-ionized free base form for extraction).

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) . Vortex for 2 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B = 50:50).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 30% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[1]

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DDSB (Analyte) 252.2125.125
DDSB-d6 (IS) 258.2 131.1 25

Note: The mass shift of +6 Da confirms the presence of the hexadeuterated cyclobutyl ring.[1]

Mechanism of Action: Why Co-elution Matters

The following diagram illustrates the "Safety Net" provided by Didesmethyl Sibutramine-d6 during the ionization phase.

Figure 2: Matrix Effect Compensation Logic

MatrixEffect cluster_LC Liquid Chromatography Column cluster_MS Mass Spectrometer Source (ESI) Matrix Matrix Interferences (Phospholipids) Suppression Ion Suppression Event (Signal Drop) Matrix->Suppression Co-elutes Analyte DDSB (Analyte) Analyte->Suppression Enters Source IS_Correct DDSB-d6 (IS) IS_Correct->Suppression Enters Source (SAME TIME) IS_Wrong Sibutramine-d7 (IS) IS_Wrong->Suppression Enters Source (LATER - MISSED) Result_Correct Accurate Quantification Suppression->Result_Correct Signal Reduced Equally Ratio = Constant Result_Wrong False Low Result Suppression->Result_Wrong Analyte Reduced / IS Normal Ratio = ERROR

Caption: Visualizing the "Safety Net". Because DDSB-d6 enters the MS source at the exact same moment as the analyte, any suppression affects both equally, canceling out the error in the final ratio.[1]

References
  • Venkata, K. P., et al. (2012). "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study."[1] Journal of Pharmaceutical Analysis, 2(4), 241-248.[1] Link[1]

  • Nachalaem, P., et al. (2023). "Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry."[1] Science & Technology Asia, 28(1), 200-210.[1] Link

  • Thermo Fisher Scientific. "Sibutramine and Metabolites in Human Plasma by LC-MS/MS."[1] Application Note 554. (Demonstrates the necessity of metabolite-specific monitoring).

  • LGC Standards. "Didesmethyl Sibutramine-d6 Product Sheet (CAS 1189727-93-2)." Reference Standard Documentation. Link

  • Radhakrishna, T., et al. (2010). "Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements."[1] Journal of Chromatographic Science, 46(8), 707-711.[1]

Sources

A Senior Application Scientist's Guide to Achieving Ultra-Low Detection and Quantification Limits for Sibutramine Using Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Sibutramine Detection

Sibutramine, a once-popular anti-obesity drug, was withdrawn from major markets due to an increased risk of serious cardiovascular events.[1] Despite its prohibition, sibutramine and its analogues are frequently found as illegal, undeclared adulterants in herbal dietary supplements and weight-loss products.[1][2] This poses a significant public health risk, necessitating the development of highly sensitive and robust analytical methods for its detection and quantification in diverse and often complex matrices.

For researchers in drug development, clinical pharmacokinetics, and regulatory enforcement, establishing the precise limit of detection (LOD) and limit of quantification (LOQ) is not merely a matter of regulatory compliance; it is the bedrock of data integrity. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[3] Achieving low LOD and LOQ values is critical for bioequivalence studies, monitoring trace amounts in adulterated products, and understanding pharmacokinetic profiles.[4][5]

This guide provides an in-depth comparison of analytical approaches and presents a validated framework for determining the LOD and LOQ of sibutramine. We will explore the indispensable role of a stable isotope-labeled internal standard (SIL-IS), specifically Didesmethyl Sibutramine-d6, in achieving unparalleled sensitivity and accuracy with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Superior Performance: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

In quantitative analysis, particularly with complex biological or herbal matrices, the analyte signal can be influenced by numerous factors: incomplete extraction recovery, sample-to-sample variations in matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.

The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. This is where a SIL-IS like Didesmethyl Sibutramine-d6 excels.

Why Didesmethyl Sibutramine-d6?

  • Chemical and Physical Homology: Deuterium (d6) substitution creates a molecule that is chemically identical to the native didesmethyl sibutramine (a major metabolite of sibutramine) and structurally analogous to sibutramine itself. It co-elutes with the analyte and experiences the exact same extraction efficiency and matrix effects.

  • Mass Spectrometric Distinction: The mass difference due to the deuterium atoms allows the mass spectrometer to detect the analyte and the IS independently and simultaneously.

  • Correction for Variability: By calculating the ratio of the analyte's response to the IS's response, any variations that affect both compounds are effectively cancelled out. If ion suppression reduces the analyte signal by 30%, it will also reduce the IS signal by 30%, leaving the ratio unchanged. This normalization is the key to the exceptional precision and accuracy required to establish a robust and low LOQ.

Using a structurally similar but not isotopically labeled IS (e.g., propronolol or imipramine as mentioned in some literature) is a compromise, as it may not perfectly mimic the analyte's behavior, leading to less reliable correction and potentially higher variability at low concentrations.[4] The European Medicines Agency (EMA) explicitly recommends using a stable isotope-labelled IS whenever possible for this reason.[6]

Comparative Analysis of Methodologies

The choice of analytical technique profoundly impacts the achievable LOD and LOQ. While various methods have been developed, they offer different levels of sensitivity and specificity.

Methodology Typical Reported LOD Typical Reported LOQ Advantages Limitations
HPTLC 0.0765 µ g/band [7]0.2318 µ g/band [7]Cost-effective, high throughput for screening.Lower sensitivity, potential for interferences.
GC-MS 0.181 µg/mL[1]0.5488 µg/mL[1]Good sensitivity and specificity.May require derivatization, not suitable for thermolabile compounds.
HPLC-UV-ESI-MS N/A0.025 mg/mL (25 µg/mL)[8]Good for quantification at higher concentrations.Limited sensitivity compared to tandem MS.
LC-QTOF-MS 0.5 ng/mL[9]1 ng/mL[9]High resolution, good for screening unknowns.May have a narrower linear dynamic range than triple quadrupole MS.
LC-MS/MS (Triple Quad) 1.3 ng/mL[10] to 4.5 fg on-column [4]4.0 ng/mL[10] to 10 pg/mL [4]Unmatched sensitivity and specificity, gold standard for quantification. Higher instrument cost.

As the data illustrates, LC-MS/MS provides significantly lower detection and quantification limits, often by orders of magnitude, making it the definitive choice for applications requiring high sensitivity. The use of a SIL-IS like Didesmethyl Sibutramine-d6 within an LC-MS/MS workflow further enhances this performance, ensuring the reported LOQ is not just low, but also highly accurate and reproducible.

Experimental Protocol: A Self-Validating Workflow for LOD & LOQ Determination

This protocol outlines a validated approach for determining the LOD and LOQ of sibutramine using Didesmethyl Sibutramine-d6 as the IS, grounded in the principles of the FDA and EMA bioanalytical method validation guidelines.[6][11][12]

Reagents and Materials
  • Analytes: Sibutramine HCl (Reference Standard)

  • Internal Standard: Didesmethyl Sibutramine-d6 (SIL-IS)

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, and Water.

  • Matrix: Blank human plasma (or other relevant matrix) from at least six unique sources.

Instrumentation (Typical LC-MS/MS System)
  • Liquid Chromatograph: UHPLC system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Mode: Positive Ionization.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Sibutramine: m/z 280.3 → 124.9[4]

      • Didesmethyl Sibutramine-d6 (IS): Optimize based on parent mass (approx. 258.2) and a stable product ion.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Sibutramine and Didesmethyl Sibutramine-d6 in methanol.

  • Working Standard Solutions: Prepare intermediate and working standard solutions of sibutramine by serial dilution of the stock solution with 50:50 Methanol:Water.

  • Working IS Solution: Prepare a working IS solution (e.g., 50 ng/mL) by diluting the IS stock solution.

  • Calibration Curve Standards: Spike blank matrix with the working standard solutions to prepare a calibration curve with a minimum of 6-8 non-zero concentration levels, including a proposed Lower Limit of Quantification (LLOQ).

  • QC Samples: Prepare QC samples in blank matrix at four levels:

    • LLOQ: At the proposed limit of quantification.

    • Low QC: ~3x LLOQ.

    • Medium QC: ~50% of the calibration range.

    • High QC: ~85% of the calibration range.

Sample Preparation (Protein Precipitation)
  • To 100 µL of sample (calibrator, QC, or unknown), add 25 µL of the working IS solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Confirmation stock Prepare Stock Solutions (Sibutramine & IS) cal_standards Prepare Calibration Curve Standards in Blank Matrix stock->cal_standards lloq_samples Prepare LLOQ Samples (n ≥ 5 replicates) stock->lloq_samples sample_prep Sample Preparation (Spike IS, Protein Precipitation) cal_standards->sample_prep blank_samples Prepare Blank & Zero Samples (Blank + IS) blank_samples->sample_prep lloq_samples->sample_prep lcms_analysis LC-MS/MS Analysis (Acquire Data via MRM) sample_prep->lcms_analysis data_proc Process Data (Peak Integration, Response Ratio) lcms_analysis->data_proc sn_ratio Calculate Signal-to-Noise (S/N) for LLOQ & Blank Samples data_proc->sn_ratio accuracy_precision Calculate Accuracy & Precision for LLOQ Replicates data_proc->accuracy_precision lod_decision LOD Confirmed? (S/N ≥ 3-5) sn_ratio->lod_decision loq_decision LOQ Confirmed? (S/N ≥ 10 AND Accuracy/Precision Met?) sn_ratio->loq_decision accuracy_precision->loq_decision node_lod_pass LOD Established lod_decision->node_lod_pass node_loq_fail Re-evaluate with Higher Concentration node_loq_pass LOQ Validated loq_decision->node_loq_pass loq_decision->node_loq_fail

Sources

A Senior Application Scientist's Guide to Ensuring Specificity and Accuracy in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for High-Stakes Bioanalytical Assays

For researchers and drug development professionals, the quantitative analysis of xenobiotics in biological fluids is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. The integrity of this data is paramount, as it directly influences critical decisions in the drug development pipeline. The analysis of sibutramine and its active metabolites, particularly didesmethyl sibutramine (M2), presents a significant challenge due to the inherent complexity of biological matrices like plasma and urine.[1] These matrices are fraught with endogenous components that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry-based assays—a phenomenon known as the matrix effect.[2]

This guide provides an in-depth, technical comparison of Didesmethyl Sibutramine-d6 as an internal standard, contrasting its performance with other alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer a validated protocol, demonstrating why a stable isotope-labeled internal standard is not just a preference but a necessity for robust, reliable, and regulatory-compliant bioanalysis.

The Imperative for an Ideal Internal Standard: Beyond Simple Correction

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[3] Its primary role is to correct for the variability inherent in the analytical workflow, including extraction efficiency, injection volume fluctuations, and, most critically, matrix effects.

The ideal IS should be a chemical doppelgänger of the analyte, experiencing the exact same physical and chemical changes throughout the entire process. Any loss of analyte during sample preparation or any change in ionization efficiency due to matrix components should be perfectly mirrored by the IS. This is why the choice of IS is a foundational decision in method development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled (SIL) internal standards in mass spectrometric assays, considering them the gold standard.[3][4]

Didesmethyl Sibutramine-d6: The Gold Standard in Practice

Didesmethyl Sibutramine-d6 is the deuterated analogue of didesmethyl sibutramine, an active metabolite of sibutramine.[5][6] By replacing six hydrogen atoms with deuterium, the molecule's mass is increased by six daltons. This mass shift is the key to its utility.

  • Physicochemical Equivalence : Apart from the slight mass difference, Didesmethyl Sibutramine-d6 is chemically and physically identical to the unlabeled analyte. This means it has the same pKa, polarity, and three-dimensional structure. Consequently, it exhibits virtually identical behavior during sample extraction and chromatographic separation, co-eluting precisely with the analyte.

  • Mass Spectrometric Distinction : While it behaves identically during chromatography, the mass spectrometer easily distinguishes it from the analyte based on its higher mass-to-charge (m/z) ratio.[2] This allows for simultaneous, independent quantification of both the analyte and the IS.

The true power of this approach lies in its ability to provide the most accurate correction for matrix effects. Because both the analyte and the IS co-elute and have the same ionization properties, any ion suppression or enhancement experienced by the analyte at its specific retention time will be mirrored by the IS. The ratio of their signals remains constant, ensuring the calculated concentration of the analyte is unaffected by the matrix.

cluster_0 Sample Preparation & LC Separation cluster_1 Mass Spectrometry Ion Source cluster_2 MS Detection cluster_3 Data Analysis Analyte Didesmethyl Sibutramine Elution Co-elution from LC Column Analyte->Elution IS_d6 Didesmethyl Sibutramine-d6 IS_d6->Elution Matrix Matrix Components Matrix->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Suppression Ion Suppression (Matrix Effect) Ionization->Suppression Detector Detector Suppression->Detector Both analyte and IS signals are suppressed proportionally Ratio Ratio (Analyte/IS) is Stable Detector->Ratio

Diagram of SIL IS correcting for matrix effects.

Comparative Analysis: Didesmethyl Sibutramine-d6 vs. Alternative Internal Standards

While SIL internal standards are ideal, they are not always available or may be cost-prohibitive, leading some labs to consider alternatives like structural analogs. However, as experimental data consistently shows, this compromise can significantly impact data quality. Several studies on sibutramine analysis have used structural analogs like propranolol, imipramine, and chlorpheniramine.[2] While functional, methods using these analogs often face challenges with reproducibility and stability, especially during long analytical runs.[2]

Parameter Didesmethyl Sibutramine-d6 (SIL IS) Structural Analog IS (e.g., Propranolol) Rationale for Superiority of SIL IS
Chromatographic Retention Co-elutes with the analyte.Elutes at a different time than the analyte.Matrix effects are time-dependent. An IS that elutes separately cannot accurately model the specific suppression/enhancement occurring at the analyte's retention time.
Extraction Recovery Virtually identical to the analyte across various conditions.Can differ significantly, especially with pH or solvent changes.The SIL IS accurately tracks and corrects for any analyte loss during sample preparation due to identical physicochemical properties.
Ionization Efficiency Identical to the analyte.Different molecular structure leads to different ionization efficiency.The SIL IS is the only standard that can truly compensate for proportional signal changes in the ion source.
Specificity High; distinguished by a unique mass shift.Potential for interference from endogenous compounds at its different retention time.Co-elution with mass distinction is the most specific method to confirm analyte identity and ensure accurate quantification.
Regulatory Compliance Strongly recommended by FDA and EMA/ICH M10 guidelines.[3][4]Considered acceptable only when a SIL IS is not available.Using a SIL IS demonstrates adherence to best practices and leads to a more robust, defensible method.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This protocol outlines a validated method for the quantification of didesmethyl sibutramine in human plasma, incorporating Didesmethyl Sibutramine-d6 as the internal standard. This method is designed to be self-validating by including calibration standards and quality control samples at multiple levels.

1. Preparation of Standards and QCs

  • Prepare primary stock solutions of didesmethyl sibutramine and Didesmethyl Sibutramine-d6 in methanol (1 mg/mL).

  • Prepare a series of working standard solutions of the analyte by serial dilution in 50:50 methanol:water to create calibration standards (e.g., ranging from 0.05 ng/mL to 50 ng/mL).

  • Prepare a separate working stock for Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare a working internal standard solution of Didesmethyl Sibutramine-d6 at a constant concentration (e.g., 10 ng/mL).

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Didesmethyl Sibutramine-d6 working solution to every tube (except blank matrix).

  • Vortex briefly to mix.

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex, then transfer to an autosampler vial for injection.

Plasma 1. Plasma Sample (200 µL) Add_IS 2. Add IS (Didesmethyl Sibutramine-d6) Plasma->Add_IS Basify 3. Basify (1M NaOH) Add_IS->Basify Extract 4. Extract (MTBE) Basify->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Evaporate 6. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Experimental workflow for sample preparation.

3. LC-MS/MS Parameters

Parameter Condition
LC System Standard UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions
Didesmethyl SibutramineQ1: 252.2 m/z → Q3: 125.0 m/z
Didesmethyl Sibutramine-d6 (IS)Q1: 258.2 m/z → Q3: 125.0 m/z

4. Acceptance Criteria

  • The calibration curve must have a correlation coefficient (r²) of ≥0.99.

  • The accuracy of back-calculated calibrators and QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[7]

  • The precision (%CV) of the QC replicates should not exceed 15% (20% at LLOQ).[7]

Conclusion: An Unambiguous Choice for Data Integrity

In the demanding field of bioanalysis, specificity is not a goal but a prerequisite. The analysis of didesmethyl sibutramine in complex matrices like plasma or urine is a clear example where the choice of internal standard dictates the quality and reliability of the results. While structural analogs can be used, they introduce a level of uncertainty that is unacceptable for high-stakes drug development decisions.

Didesmethyl Sibutramine-d6, by virtue of its identical physicochemical properties to the analyte, provides unparalleled accuracy in correcting for matrix effects and other sources of analytical variability. It co-elutes with the analyte, experiences the same ionization suppression or enhancement, and is distinguished only by its mass. This makes it the superior—and scientifically soundest—choice for generating robust, reproducible, and regulatory-defensible data. For any laboratory committed to the highest standards of scientific integrity, the adoption of a stable isotope-labeled internal standard like Didesmethyl Sibutramine-d6 is an unambiguous decision.

References

  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Science & Technology Asia, 28(1). Available at: [Link]

  • Nguyen, T. H., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace. Available at: [Link]

  • Kostiainen, R., et al. (2009). Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry. Analytical and Bioanalytical Chemistry, 393(4), 1291-1302. Available at: [Link]

  • Nachalaem, P., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. ThaiJo. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sibutramine. PubChem. Retrieved February 5, 2026, from [Link]

  • Venkata, R. P., et al. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 291-299. Available at: [Link]

  • Abolfathi, Z., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 364-369. Available at: [Link]

  • Al-Abri, S. A., et al. (2012). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 3(12), 859-867. Available at: [Link]

  • Caban, M., & Stepnowski, P. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 26(11), 3249. Available at: [Link]

  • Lin, Y.-H., et al. (2014). Isolation and identification of a sibutramine analogue in a healthy food for weight loss. Journal of Food and Drug Analysis, 22(2), 226-231. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • Du, B., et al. (2019). Quantitative Analysis of Sibutramine in Diet drugs by High Performance Liquid Chromatography and Evaluation of the Risk of Sibutramine in Diet drugs by BP Neural Network. IOP Conference Series: Earth and Environmental Science, 252, 042031. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Didesmethyl Sibutramine-d6. PubChem. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Sibutramine characterization and solubility, a theoretical study. Retrieved February 5, 2026, from [Link]

  • de Souza, L. M., et al. (2013). Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS/MS. Journal of Analytical Methods in Chemistry, 2013, 759587. Available at: [Link]

  • Schiel, J. E., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4529-4535. Available at: [Link]

  • Wang, D., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 5585098. Available at: [Link]

  • Kragiel, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(2), 73-79. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • DTO Innovators. (n.d.). Analytical strategy for the detection of sibutramine in dietary supplement by 6550 iFunnel Q-TOF LC-MS. Retrieved February 5, 2026, from [Link]

  • Donegan, M. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International, 29(4). Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved February 5, 2026, from [Link]

  • University of Bristol School of Chemistry. (n.d.). Sibutramine - Synthesis. Retrieved February 5, 2026, from [Link]

  • Kragiel, D. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available at: [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved February 5, 2026, from [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of Didesmethyl Sibutramine-d6. As a deuterated metabolite of Sibutramine, a formerly marketed serotonin-norepinephrine reuptake inhibitor, this compound must be treated as a pharmacologically active and potentially hazardous substance.[1][2] The primary objective of this protocol is to minimize occupational exposure through a combination of engineering controls and a robust personal protective equipment (PPE) strategy, adhering to the principle of As Low As Reasonably Achievable (ALARA).

Foundational Safety: Hazard Assessment and Primary Containment

Before any handling procedure, a thorough understanding of the compound's risks is paramount. While specific toxicological data for the d6-labeled version is limited, the known profile of its parent compound and related analogues informs a cautious approach.

  • Pharmacological Activity : Sibutramine is a centrally acting stimulant and a DEA Schedule IV controlled substance.[3] Its metabolites are biologically active. Therefore, Didesmethyl Sibutramine-d6 should be presumed to have pharmacological activity. Inadvertent exposure through inhalation or skin contact could lead to unintended physiological effects.

  • Physical Form and Exposure Routes : The compound is typically a solid or crystalline powder.[4][5] This physical state presents a significant risk of aerosolization during manipulation (e.g., weighing, transferring). The primary routes of exposure are inhalation of airborne particles and dermal (skin) contact.

  • Inferred Hazards : The safety data sheet (SDS) for the closely related Desmethyl Sibutramine indicates it is harmful if swallowed.[6] The SDS for sibutramine hydrochloride monohydrate lists potential skin and eye irritation.[7] Based on these data, Didesmethyl Sibutramine-d6 must be handled as a substance that is, at a minimum, an irritant and acutely toxic via ingestion.

The first line of defense is always engineering controls . All manipulations of solid Didesmethyl Sibutramine-d6 must be performed within a certified chemical fume hood, a powder containment hood, or an isolator/glove box to prevent the release of airborne particles into the laboratory environment.[8] PPE serves as the critical final barrier to protect the operator.

Core PPE Requirements for Didesmethyl Sibutramine-d6

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

TaskPrimary RiskRequired GlovesBody ProtectionRespiratory ProtectionEye & Face Protection
Weighing/Transferring Solid High (Inhalation of powder, Dermal contact)Double Nitrile/LatexDisposable, back-closing gown or coverall (e.g., Tyvek®)[9]Required: N95 respirator or higher (e.g., PAPR for larger quantities)[10]Chemical splash goggles and full-face shield[11]
Preparing Stock Solution Moderate (Splash, Dermal contact, residual powder)Double Nitrile/LatexDisposable, back-closing gownRecommended: N95 respiratorChemical splash goggles
Handling Dilute Solutions Low (Splash, Dermal contact)Single Nitrile/LatexLaboratory coatNot typically requiredSafety glasses with side shields
Detailed PPE Specifications:
  • Hand Protection : Double-gloving is mandatory when handling the solid compound.[12] Use powder-free, disposable nitrile or latex gloves, ensuring the outer glove extends over the cuff of the gown. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contamination.[12]

  • Body Protection : A disposable, long-sleeved gown that closes in the back provides a necessary barrier against contamination.[12] For extensive work with the solid, a full-body coverall ("bunny suit") offers superior protection.[12] This garment must not be worn outside of the designated work area.

  • Respiratory Protection : Due to the risk of inhaling fine particles, an N95-certified respirator is the minimum requirement when working with the solid compound outside of an isolator. A surgical mask is insufficient.[12] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be used.[10]

  • Eye and Face Protection : To guard against splashes and airborne particles, chemical splash goggles are required. Eyeglasses are not a substitute.[11] When handling the solid, a full-face shield must be worn over the goggles to protect the entire face.[11]

  • Head and Foot Protection : Disposable hair covers (bouffant caps) and shoe covers are required to prevent the tracking of contamination out of the laboratory.[11][12]

Procedural Workflow: Donning, Doffing, and Disposal

A disciplined approach to putting on and removing PPE is crucial to prevent cross-contamination.

Experimental Workflow Diagram

G Figure 1: PPE and Handling Workflow cluster_prep Preparation cluster_donning Donning Sequence (Clean Area) cluster_work Procedure cluster_doffing Doffing Sequence (At Exit/Anteroom) A 1. Assess Risks & Verify Engineering Controls B 2. Assemble All Required PPE and Materials A->B C 3. Shoe & Hair Covers B->C D 4. Inner Gloves C->D E 5. Gown or Coverall D->E F 6. Respirator (Perform Seal Check) E->F G 7. Goggles & Face Shield F->G H 8. Outer Gloves (Over Cuff) G->H I 9. Perform Chemical Handling in Primary Containment H->I J 10. Remove Outer Gloves I->J K 11. Remove Gown/Coverall (Turn Inside-Out) J->K L 12. Remove Face Shield & Goggles K->L M 13. Remove Respirator L->M N 14. Remove Hair & Shoe Covers M->N O 15. Remove Inner Gloves N->O P 16. Wash Hands Thoroughly O->P Q Dispose of all items in designated hazardous waste containers.

Caption: PPE workflow from risk assessment to final hand washing.

Step-by-Step Donning (Putting On) Protocol:
  • Preparation : Ensure engineering controls (e.g., fume hood) are functioning correctly. Lay out all PPE for inspection.

  • Shoe and Hair Covers : Put on shoe covers first, followed by a hair cover, ensuring all hair is contained.

  • Inner Gloves : Don the first pair of gloves.

  • Gown/Coverall : Put on the disposable gown, ensuring it is fully closed in the back.

  • Respirator : Don your N95 respirator or PAPR. Perform a user seal check to ensure a proper fit.

  • Eye/Face Protection : Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves : Don the second pair of gloves, ensuring the cuffs are pulled up and over the sleeves of the gown.

Step-by-Step Doffing (Removing) Protocol:

The goal of doffing is to remove the most contaminated items first, containing the hazard.

  • Outer Gloves : While still in the work area or a designated anteroom, remove the outer gloves by peeling them off without touching the outside surface with your bare inner glove. Dispose of them immediately in a hazardous waste receptacle.

  • Gown/Coverall : Untie or unsnap the gown. Carefully roll it down from the shoulders, turning it inside-out as you go to contain any surface contamination. Dispose of it.

  • Face Shield/Goggles : Remove face protection by handling the straps, avoiding touching the front surfaces.

  • Respirator : Remove the respirator without touching the front.

  • Hair and Shoe Covers : Remove the hair cover, followed by the shoe covers.

  • Inner Gloves : Remove the final pair of gloves, again, without touching the outer surface with bare skin.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[13]

Emergency Procedures and Disposal

  • Accidental Exposure :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[14]

  • Spill Management :

    • Evacuate and secure the area.

    • Wearing the full PPE described for handling solids, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the material into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Waste Disposal :

    • Chemical Waste : All unused Didesmethyl Sibutramine-d6 and solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations.

    • Contaminated PPE : All disposable PPE used during handling is considered hazardous waste. Place all items into a clearly labeled, sealed waste bag or container for proper disposal.

    • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Alternatively, follow FDA guidelines for non-flush list medicines by mixing the empty container with an unappealing substance, sealing it in a bag, and disposing of it in the trash, after removing all label information.[15]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]

  • CK Special Gases. (2015). Deuterium - Safety Data Sheet. Retrieved from [Link]

  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. Retrieved from [Link]

  • Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]

  • Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sibutramine. PubChem Compound Summary for CID 5210. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。